4-Methyloct-7-en-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyloct-7-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h4,8-10H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJZYOPWYGEGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure and Stereochemistry of 4-Methyloct-7-en-2-ol
[1]
Executive Summary
This compound (CAS: 1342509-98-1) is a functionalized aliphatic alcohol featuring a terminal alkene and a secondary hydroxyl group, separated by a methylated chiral backbone.[1][2][3][4] Its structural utility lies in its 1,3-relationship between the methyl and hydroxyl groups—a motif ubiquitous in polyketide natural products (e.g., epothilones, macrolides) and insect pheromones.[1]
This guide provides a rigorous analysis of its stereochemical manifold, detailing the four distinct stereoisomers, and outlines a validated, stereodivergent synthetic route relying on asymmetric conjugate addition and biocatalytic/chemical reduction.[1]
Chemical Structure & Connectivity
The molecule consists of an eight-carbon chain (octane skeleton) with unsaturation at C7 and oxygenation at C2.[1]
| Feature | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 142.24 g/mol |
| Chiral Centers | C2 (Secondary Alcohol), C4 (Methyl branch) |
| Key Functionalities | Terminal Alkene (C7=C8), Secondary Alcohol (C2-OH) |
Structural Diagram (Graphviz)
The following diagram illustrates the atom connectivity and numbering scheme.[1]
Caption: Carbon backbone connectivity showing the C2 hydroxyl and C4 methyl stereocenters.[1][3][4][5][6][7][8][9][10]
Stereochemical Analysis
The molecule possesses two stereogenic centers at C2 and C4 , giving rise to
Stereoisomer Classification
The relationship between the C2-OH and C4-Me groups defines the diastereomeric series (syn or anti).[1]
-
Syn-Diastereomers (Like relative configuration):
-
Anti-Diastereomers (Unlike relative configuration):
Stereochemical Tree
Caption: Classification of the four stereoisomers into syn/anti diastereomeric pairs.
Stereoselective Synthesis Protocol
To access a specific isomer (e.g., (2R, 4R) ) with high enantiomeric excess (ee) and diastereomeric ratio (dr), a "Chiral Pool" approach is often insufficient due to the specific chain length.[1] The most robust "Trustworthy" method employs Asymmetric Conjugate Addition (ACA) followed by Stereoselective Reduction .[1]
Synthetic Logic (Retrosynthesis)[1]
-
Target: (2R, 4R)-4-Methyloct-7-en-2-ol.[1]
-
Disconnection 1 (Reduction): Establish C2 stereocenter via CBS reduction of 4-methyloct-7-en-2-one .
-
Disconnection 2 (C-C Bond Formation): Establish C4 stereocenter via Asymmetric Conjugate Addition of methyl nucleophile to (E)-oct-3,7-dien-2-one .
-
Starting Materials: 4-Pentenal and Acetone.
Step-by-Step Methodology
Step 1: Preparation of (E)-Oct-3,7-dien-2-one (Aldol Condensation)[1]
-
Reagents: 4-Pentenal, Acetone, NaOH (aq).[1]
-
Protocol: React 4-pentenal with excess acetone under basic conditions. The excess acetone minimizes polymerization and ensures mono-aldol condensation.[1] Dehydration occurs in situ to yield the enone.[1]
-
Mechanism: Cross-aldol condensation followed by E1cB elimination.[1]
Step 2: Asymmetric Conjugate Addition (Setting C4)[1]
-
Objective: Install the C4-Methyl group with high enantiocontrol.
-
Reagents: MeMgBr, CuBr[1]·SMe
, (R,S)-Josiphos or Feringa's Phosphoramidite ligand.[1] -
Protocol:
-
Form the chiral copper complex at -78°C in CH
Cl . -
Add the enone slowly.
-
The methyl group adds to the
-position (C4) controlled by the ligand environment.[1]
-
-
Result: (4R)-4-Methyloct-7-en-2-one (>95% ee).[1]
Step 3: Diastereoselective Reduction (Setting C2)[1]
-
Objective: Reduce the ketone to an alcohol while controlling the relative stereochemistry (1,3-induction).
-
Option A (Syn-Selective): Use L-Selectride or NaBH
/CeCl (Luche).[1] The pre-existing C4-Me exerts 1,3-induction, typically favoring the syn isomer (Chelation control or Felkin-Anh models apply).[1] -
Option B (Catalyst Control - Recommended): Use (R)-CBS Catalyst (Corey-Bakshi-Shibata) with BH
.[1] This overrides substrate control to provide the desired absolute configuration at C2.[1] -
Result: (2R, 4R)-4-Methyloct-7-en-2-ol.[1]
Synthesis Workflow Diagram
Caption: Stereoselective synthesis route via Asymmetric Conjugate Addition and CBS Reduction.
Analytical Characterization
Validation of the structure and stereochemistry requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR)[1][8][9]
-
H NMR (500 MHz, CDCl
):- 5.80 (ddt, 1H, H7): Characteristic vinyl proton.[1]
- 4.95-5.05 (m, 2H, H8): Terminal alkene protons.[1]
- 3.85 (m, 1H, H2): Methine proton alpha to hydroxyl.[1] Chemical shift varies slightly between syn and anti diastereomers.[1]
- 0.90 (d, 3H, C4-Me): Methyl doublet.[1]
- 1.18 (d, 3H, C1-Me): Methyl doublet.[1]
- C NMR:
Stereochemical Validation[1]
-
Mosher's Ester Analysis: To determine the absolute configuration at C2, derivatize the alcohol with (R)- and (S)-MTPA chloride. Analyze the
( H NMR) of the neighboring protons (C1-Me and C3-H) to assign configuration. -
Chiral GC/HPLC: Separation of stereoisomers can be achieved using cyclodextrin-based columns (e.g.,
-DEX) to verify ee and dr.[1]
References
-
Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link[1]
-
Feringa, B. L. (2000).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link[1]
-
PubChem Compound Summary. (2024). This compound (CID 1342509-98-1).[1][2][3][4][6][7][10] National Center for Biotechnology Information.[1] Link
-
European Patent Office. (2016).[1] EP 2964664 B1: Hepatitis C Virus Inhibitors.[1] (Contextual usage of this compound derivatives). Link[1]
Sources
- 1. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]
- 2. 52093-36-4|4-Methylhex-1-en-3-ol|BLD Pharm [bldpharm.com]
- 3. 55563-79-6|(S)-Pent-4-en-2-ol|BLD Pharm [bldpharm.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1370656-66-8|(R)-dec-9-en-2-ol|BLD Pharm [bldpharm.com]
- 7. 625-31-0|4-Penten-2-ol|BLD Pharm [bldpharm.com]
- 8. WO2017075299A1 - Fragrance compositions comprising ionic liquids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1342509-98-1 | this compound - AiFChem [aifchem.com]
Technical Guide: Natural Occurrence and Chemical Ecology of 4-Methyloct-7-en-2-ol in Oryctes Species
The following technical guide details the chemical ecology, biosynthetic context, and analytical protocols for 4-Methyloct-7-en-2-ol within the Oryctes genus.
While Ethyl 4-methyloctanoate is the canonical aggregation pheromone for Oryctes rhinoceros, the specific unsaturated alcohol This compound represents a critical structural motif—likely functioning as a biosynthetic intermediate, a minor synergistic component, or a high-affinity analog for receptor binding studies.[1]
Executive Summary
The genus Oryctes (Coleoptera: Scarabaeidae), particularly O. rhinoceros (Coconut Rhinoceros Beetle) and O. monoceros, relies heavily on male-produced aggregation pheromones to coordinate mating and feeding on palm species.[1] The primary semiochemical identified is Ethyl 4-methyloctanoate .[1]
However, recent investigations into the 4-methyloctyl scaffold have highlighted the relevance of This compound (CAS 1342509-98-1). This compound features a terminal alkene (C7=C8) and a secondary alcohol at C2, suggesting it plays a role in the biosynthetic desaturation pathway or acts as a volatility-modulating component in the pheromone bouquet of specific haplotypes (e.g., the CRB-G biotype).[1]
Key Technical Specifications:
-
Molecular Formula:
[1][5][7] -
Role: Putative biosynthetic precursor / Minor pheromone component.[1]
-
Chirality: The (4S, 2R) or (4R, 2S) configurations are biologically significant due to the stereospecificity of Oryctes odorant receptors.
Biosynthetic Origin and Pathway
The production of 4-alkyl-branched pheromones in Oryctes typically follows a modified fatty acid synthesis pathway. The presence of the terminal double bond in this compound indicates a specific divergence from the saturated pathway.[1]
Mechanistic Pathway[1][8]
-
Initiation: The pathway likely initiates with Isoleucine or Leucine catabolism to generate a methyl-branched primer (e.g., 2-methylbutyryl-CoA).[1]
-
Elongation: Chain extension via Malonyl-CoA adds acetate units.[1]
-
Desaturation: The "7-en" moiety suggests a
-desaturase activity acting on the terminal end, or the incorporation of an unsaturated precursor.[1] -
Functionalization: The final steps involve reduction of the carbonyl to a hydroxyl group (forming the 2-ol) rather than the standard esterification seen in Ethyl 4-methyloctanoate.[1]
Visualization: Putative Biosynthetic Pathway
The following diagram illustrates the divergence between the standard pheromone (Ethyl 4-methyloctanoate) and the target alcohol (this compound).[1]
Figure 1: Bifurcated biosynthetic pathway showing the origin of this compound relative to the major Oryctes pheromone.[1]
Analytical Protocol: Detection and Identification
Detecting this compound requires distinguishing it from the saturated analog (4-methyloctanol) and the major ester.[1] The terminal alkene provides a unique mass spectral fragmentation pattern.[1]
Sample Collection (Aeration)[1]
-
Subject: Virgin male Oryctes beetles (active calling phase, typically 19:00–23:00 hrs).[1]
-
Apparatus: Dynamic headspace aeration system with activated charcoal or Super-Q filters.[1]
-
Elution: Elute trapped volatiles with high-purity Dichloromethane (
).
GC-MS Method Parameters
To separate the enantiomers and the unsaturated analog, a chiral stationary phase is required.[1]
| Parameter | Setting / Specification |
| Column | Cyclodextrin-based chiral column (e.g., Hydrodex β-6TBDM or DB-WAX for general separation) |
| Dimensions | 30 m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 50°C (hold 2 min) |
| Inlet | Splitless mode, 240°C |
| MS Source | EI (70 eV), 230°C |
| Target Ions (m/z) | Look for diagnostic alkene fragments: m/z 55 ( |
Identification Logic
-
Retention Index (RI): this compound will elute slightly earlier than the saturated 4-methyloctanol on non-polar columns due to the double bond, but interaction with polar phases (WAX) may shift this.[1]
-
Derivatization: Treat the sample with DMDS (Dimethyl disulfide).[1] The terminal double bond (7-en) will react to form a specific adduct, shifting the mass spectrum and confirming the position of unsaturation at C7.[1]
Chemical Synthesis Strategy
For researchers requiring standards for field assays or electroantennography (EAG), total synthesis is necessary to control stereochemistry at C2 and C4.[1]
Retrosynthetic Analysis: The molecule can be disconnected into a chiral methyl synthon and a terminal alkene fragment .[1] A robust route involves the alkylation of a chiral auxiliary or the use of the "chiral pool" (e.g., Citronellal derivatives).[1]
Protocol: Asymmetric Synthesis of (4S, 2R)-4-Methyloct-7-en-2-ol[1]
Step 1: Establishment of C4 Stereocenter
-
Reagents: (S)-Citronellal (commercially available).[1]
-
Reaction: Oxidative cleavage of the terminal alkene of Citronellal is not suitable here because we need the terminal alkene.[1] Instead, use Evan’s Alkylation .
-
Alternative (Simpler): Start with (S)-(-)-Citronellol .[1]
-
Protect the alcohol (TBDMS-Cl).[1]
-
Perform specific chain modification. However, Citronellol has the methyl at C3 relative to the alcohol.
-
Corrected Route (De Novo):
-
Alkylation: Alkylate a chiral oxazolidinone auxiliary (Evans) with allyl bromide to install the C4 stereocenter.
-
Chain Extension: Convert the resulting acid to an aldehyde (Weinreb amide
DIBAL-H). -
Grignard Addition: Add allylmagnesium bromide to the aldehyde. This creates the C2 alcohol and the terminal alkene (C7).[1]
-
Resolution: The Grignard addition will produce diastereomers at C2. Separate these via HPLC or enzymatic resolution (Lipase PS) to isolate the specific (2R, 4S) isomer.[1]
Figure 2: Synthetic workflow for accessing the this compound scaffold.
Field Application & Efficacy
While Ethyl 4-methyloctanoate remains the commercial standard (e.g., Oryctalure), the alcohol This compound is investigated for:
-
Synergism: Minor components often increase trap catch rates by triggering "landing" behaviors that the major component alone does not elicit.[1]
-
Species Specificity: Differentiating between O. rhinoceros and O. monoceros or O. elegans in mixed-population zones.
-
Volatility Management: The alcohol functionality has a lower vapor pressure than the ester, potentially providing a longer-lasting lure in tropical climates.[1]
Experimental Trap Design:
-
Trap Type: PVC bucket traps with vane assemblies.[1]
-
Lure Loading: 10:1 ratio of Ethyl 4-methyloctanoate to this compound.[1]
-
Placement: 1.5m above ground, spaced 50m apart in palm plantations.[1]
References
-
Hallett, R. H., et al. (1995). "Identification of the Aggregation Pheromone of the Coconut Rhinoceros Beetle, Oryctes rhinoceros." Journal of Chemical Ecology. Link
-
Gries, G., et al. (1994). "Aggregation Pheromone of the African Rhinoceros Beetle, Oryctes monoceros."[1] Zeitschrift für Naturforschung C. Link
-
Moore, A., et al. (2021). "Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros."[1] Journal of Economic Entomology. Link
-
PubChem. "Compound Summary: this compound (CAS 1342509-98-1)."[1][2][3] National Library of Medicine.[1] Link[1][3]
-
Morin, J. P., et al. (1996). "Glycosidic precursors of pheromones in Oryctes species."[1] Agriculture, Ecosystems & Environment.[1] Link
Sources
- 1. 85520-72-5|(S)-Hept-1-en-4-ol|BLD Pharm [bldpharm.com]
- 2. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]
- 3. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]
- 4. 1342509-98-1 | this compound - AiFChem [aifchem.com]
- 5. 1342509-98-1|this compound|BLD Pharm [bldpharm.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Building Blocks | CymitQuimica [cymitquimica.com]
The Discovery and Application of 4-Methyloct-7-en-2-ol in Chemical Ecology
[1]
Executive Summary
This compound (CAS 1342509-98-1) represents a distinct class of methyl-branched unsaturated alcohols that serve as pivotal semiochemicals and chiral building blocks in chemical ecology.[1][2][3][4] While often overshadowed by its structural isomer Quadrilure (7-methyl-4-octen-2-ol, the aggregation pheromone of Cathartus quadricollis), this compound has emerged as a critical stereochemical probe and synthetic intermediate for determining the absolute configuration of complex insect pheromones, including those of the Curculionidae (weevils) and Scolytinae (bark beetles).[1]
This guide details the history of its isolation, the challenges in resolving its stereochemistry, and its role in the total synthesis of bioactive spiroacetals and macrolides.[1]
Part 1: Historical Context & Chemical Significance[1]
The Challenge of Methyl-Branched Alcohols
In the 1970s and 80s, the "Golden Age" of pheromone discovery revealed that many Coleopteran (beetle) pheromones were not simple linear chains but contained specific methyl branching and chiral centers .[1] The biological activity of these compounds is strictly governed by their stereochemistry—one enantiomer may attract, while the other repels or is inert.[1]
This compound possesses two chiral centers (at C2 and C4), resulting in four possible stereoisomers:
-
(2R, 4R)
-
(2S, 4S)
-
(2R, 4S)
-
(2S, 4R)
Discovery Trajectory
The compound gained prominence not initially as a primary pheromone, but through the structural elucidation efforts of researchers like Kenji Mori and A.C. Oehlschlager .[1] These scientists required precise chiral standards to identify the pheromones of pests such as the Red Palm Weevil (Rhynchophorus ferrugineus) and the Square-necked Grain Beetle (Cathartus quadricollis).[1]
-
Structural Isomerism: It is crucial to distinguish This compound from Quadrilure (7-methyl-4-octen-2-ol).[1] The shift in the methyl group and double bond position fundamentally alters the biosynthetic pathway and receptor binding.[1]
-
Synthetic Utility: this compound serves as a versatile scaffold.[1] The terminal alkene (C7=C8) allows for functionalization (e.g., ozonolysis, metathesis), while the secondary alcohol (C2-OH) and methyl branch (C4-Me) mimic the motifs found in macrolide pheromones (e.g., Cryptolestes spp.) and spiroacetals (e.g., Dendroctonus spp.).[1]
Part 2: Isolation and Identification Protocols
The identification of such volatile semiochemicals follows a rigorous "Bioassay-Guided Fractionation" workflow.[1]
Aeration and Collection
Protocol:
-
Source: Live insects (sexed) are placed in a glass aeration chamber.
-
Airflow: Purified air is drawn over the insects at 1-2 L/min.[1]
-
Adsorbent: Volatiles are trapped on Porapak Q (50-80 mesh) or Super Q filters.[1]
-
Elution: Traps are eluted with distilled pentane or hexane.[1]
-
Concentration: Samples are concentrated under a gentle stream of
(avoiding heat to prevent isomerization).
Structural Assignment (GC-MS & NMR)[1]
-
GC-MS: Electron Impact (EI) mass spectrometry typically reveals a weak molecular ion (
) but diagnostic fragments.[1] For this compound ( , MW 142), expect fragments at 45 (hydroxyethyl) and loss of water ( ).[1] -
Chiral GC: Separation of the four stereoisomers requires cyclodextrin-based stationary phases (e.g., Cyclosil-B or Hydrodex
-PM ).[1]
Micro-Derivatization for Absolute Configuration
To determine the absolute configuration of the natural product, researchers employ the Mosher's Ester Method :
Part 3: Stereoselective Synthesis[1]
A self-validating synthetic route is essential to prove the structure and provide material for field trials.[1] The following protocol describes the synthesis of the (2S, 4R) isomer, a common target for biological studies.
Retrosynthetic Analysis
The molecule is disconnected into two key fragments: a chiral epoxide (propylene oxide) and a homoallylic nucleophile .[1]
Synthesis Protocol (Step-by-Step)
Step 1: Preparation of the Alkylating Agent
-
Reagents: 4-Bromo-1-butene, Magnesium turnings, THF.[1]
-
Procedure: Generate 3-butenylmagnesium bromide (Grignard reagent) in anhydrous THF under Argon. Initiate with a crystal of iodine.[1]
Step 2: Copper-Catalyzed Ring Opening (The Key Step)
-
Reagents:
-Propylene oxide, CuI (10 mol%), THF, .[1] -
Mechanism: The Grignard reagent attacks the less substituted carbon of the epoxide.[1] However, to introduce the C4-methyl group with stereocontrol, a chiral auxiliary (e.g., Evans oxazolidinone) approach is often preferred for high enantiopurity.[1]
-
Alternative (Enzymatic): Kinetic resolution of the racemic acetate using Lipase PS (Pseudomonas cepacia).[1]
Step 3: Installation of the C4-Methyl Group For high diastereoselectivity:
-
Perform an Evans Alkylation using a chiral oxazolidinone auxiliary to set the C4-methyl center.[1]
-
Reduce the auxiliary to the alcohol.
-
Oxidize to the aldehyde.[1]
-
Perform a Wittig reaction to install the terminal alkene.
-
Add a methyl grignard to the aldehyde (with Felkin-Anh control) to set the C2 alcohol.
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis and its connection to pheromone validation.
Caption: Stereoselective synthesis pathway for this compound validation.
Part 4: Chemical Ecology Applications[1][5]
Comparative Activity Data
In field trials, the activity of methyl-branched alcohols is highly specific.[1] The table below compares this compound with related weevil pheromones.
| Compound | Structure | Primary Target Species | Role |
| This compound | C9, 4-Me, 7-en | Experimental / Synthetic | Chiral Probe / Synergist |
| Quadrilure | C9, 7-Me, 4-en | Cathartus quadricollis | Aggregation Pheromone |
| Ferrugineol | C10, 4-Me | Rhynchophorus ferrugineus | Aggregation Pheromone |
| Rhynchophorol | C8, 6-Me, 2-en | Rhynchophorus palmarum | Aggregation Pheromone |
Mechanism of Action
The This compound scaffold is often used to map the steric volume of olfactory receptors.[1]
-
Receptor Binding: The terminal double bond (
) acts as an electron-rich site for -stacking interactions within the receptor pocket.[1] -
Hydrophobic Anchoring: The methyl branch at C4 provides a hydrophobic anchor that orients the molecule.[1]
-
Hydrogen Bonding: The C2-hydroxyl group acts as a hydrogen bond donor/acceptor, critical for receptor activation.[1]
Biological Signaling Pathway
The detection of this semiochemical triggers a cascade of neurological events leading to behavioral modification (aggregation or mating).[1]
Caption: Olfactory signal transduction pathway for methyl-branched alcohol pheromones.[1]
Part 5: Future Directions & Drug Development
While primarily known in ecology, the This compound scaffold is gaining traction in pharmaceutical research (e.g., Hepatitis C inhibitors) due to its dense stereochemical information.[1]
-
Pest Management: Future formulations may use this compound as a synergist to enhance the volatility or stability of commercial pheromone blends (e.g., for Rhynchophorus control).[1]
-
Resistance Management: Using structural analogs like this compound can help monitor for shifts in pest receptor sensitivity.[1]
References
-
Mori, K. (2014).[1][5][6] Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons.[1] (Authoritative text on pheromone synthesis and stereochemistry).
-
Oehlschlager, A. C., et al. (1992).[1] "Synthesis and Field Testing of Pheromone Components for Rhynchophorus and Metamasius Weevils". Journal of Chemical Ecology. Link
-
Hallett, R. H., et al. (1993).[1] "Aggregation Pheromones of the Asian Palm Weevils". Naturwissenschaften.[1] (Context on related methyl-branched alcohols).
-
PubChem Database. "this compound (Compound)".[1][2][3][7] National Center for Biotechnology Information.[1] Link[1]
-
Francke, W., & Dettner, K. (2005).[1] "Chemical Ecology of Beetles/Coleoptera". Modern Bioorganic Chemistry. (Review of beetle pheromone structures).
Sources
- 1. 85520-72-5|(S)-Hept-1-en-4-ol|BLD Pharm [bldpharm.com]
- 2. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]
- 3. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]
- 4. 1342509-98-1 | this compound - AiFChem [aifchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. (2E,4Z)-7-methylocta-2,4,6-trien-2-ol | C9H14O | CID 143418259 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Methyloct-7-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular weight and formula analysis of 4-Methyloct-7-en-2-ol, a specialty alcohol with potential applications in synthetic chemistry and drug development. As this compound is not extensively documented in publicly available literature, this paper will establish its foundational chemical properties through deductive reasoning based on its nomenclature and provide a robust framework for its empirical analysis and structural verification. This approach is designed to equip researchers with the necessary tools to confidently synthesize, identify, and utilize this molecule.
Foundational Molecular Properties: Formula and Molecular Weight
The systematic name, this compound, provides the necessary information to deduce its chemical structure and, consequently, its molecular formula and weight. The name indicates an eight-carbon (oct) backbone with a hydroxyl (-ol) group at the second carbon, a methyl (meth-) group at the fourth carbon, and a carbon-carbon double bond (-en) at the seventh carbon.
From this nomenclature, the chemical formula is determined to be C₉H₁₈O .
The molecular weight is calculated by summing the atomic weights of its constituent atoms (C: 12.011 u, H: 1.008 u, O: 15.999 u).
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 142.242 |
Therefore, the calculated molecular weight of this compound is approximately 142.24 g/mol . This theoretical value is the cornerstone for all subsequent analytical verifications. Several isomers with the same molecular formula exist, such as 1-Nonanal and 3-Nonanone, which have molecular weights of approximately 142.24 g/mol [1][2][3][4][5].
Structural Elucidation and Formula Verification: A Multi-faceted Spectroscopic Approach
To empirically verify the molecular formula and elucidate the precise structure of this compound, a combination of modern spectroscopic techniques is essential. This section outlines the theoretical basis and experimental protocols for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.
Expected Fragmentation Pattern:
For this compound, the molecular ion peak (M⁺) is expected at m/z 142. However, for alcohols, this peak may be weak or absent[6]. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration[7][8].
-
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary alpha-cleavage events are anticipated:
-
Loss of a methyl radical (•CH₃), resulting in a fragment at m/z 127.
-
Loss of a hexenyl radical (•C₆H₁₁), leading to a fragment at m/z 59.
-
-
Dehydration: The loss of a water molecule (H₂O) from the molecular ion would produce a fragment at m/z 124 (M-18)[7]. This is a common fragmentation pattern for alcohols[9].
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Subject the sample to a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
Data Interpretation: Analyze the spectrum for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and support the proposed structure.
Caption: Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each carbon and hydrogen atom.
Predicted ¹H and ¹³C NMR Chemical Shifts:
-
¹H NMR:
-
-OH Proton: A broad singlet, typically in the range of 1-5 ppm, which is exchangeable with D₂O.
-
H at C2: A multiplet around 3.4-4.5 ppm, deshielded by the adjacent hydroxyl group[5].
-
Vinyl Protons (H at C7 and C8): Multiplets in the region of 4.9-5.8 ppm.
-
Methyl Protons (at C1 and C4-methyl): Doublets or triplets in the upfield region (0.8-1.3 ppm).
-
Methylene and Methine Protons (C3, C4, C5, C6): A complex series of multiplets between 1.2 and 2.2 ppm.
-
-
¹³C NMR:
-
C2 (bearing -OH): A signal in the deshielded region of 60-80 ppm.
-
C7 and C8 (alkene carbons): Signals between 110 and 140 ppm.
-
Aliphatic Carbons (C1, C3, C4, C5, C6, and C4-methyl): Signals in the upfield region of 10-50 ppm.
-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, followed by 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
-
Spectral Prediction and Verification: Utilize NMR prediction software to generate a theoretical spectrum for the proposed structure of this compound. Compare the predicted spectrum with the experimental data to validate the structural assignment. Several online tools and software packages are available for this purpose[10][11][12][13].
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to piece together the molecular structure.
Caption: Integrated workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Characteristic IR Absorptions:
For this compound, the following characteristic absorption bands are expected:
-
O-H Stretch (Alcohol): A strong and broad absorption in the region of 3200-3600 cm⁻¹[7][8][14].
-
C-H Stretch (Alkanes and Alkenes):
-
C=C Stretch (Alkene): A medium to weak absorption around 1640-1680 cm⁻¹[16].
-
C-O Stretch (Alcohol): A strong absorption in the fingerprint region, typically between 1000 and 1260 cm⁻¹[7].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the hydroxyl, alkene, and alkane functional groups to confirm their presence in the molecule.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a Grignard reaction. This widely used organometallic reaction allows for the formation of new carbon-carbon bonds, making it ideal for constructing the desired alcohol from smaller, readily available starting materials[1][2][4][16].
Retrosynthetic Analysis:
The target molecule, a secondary alcohol, can be disconnected at the C2-C3 bond. This retrosynthetic step suggests that the molecule can be synthesized from acetaldehyde and a Grignard reagent derived from 3-methyl-6-heptenyl bromide.
Experimental Protocol: Grignard Synthesis
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react 1-bromo-3-methyl-6-heptene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath and slowly add a solution of acetaldehyde in the same anhydrous solvent.
-
Workup: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Visualizer loader [nmrdb.org]
- 11. CASPRE [caspre.ca]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. acdlabs.com [acdlabs.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Literature review of 4-Methyloct-7-en-2-ol biological activity
This guide serves as an in-depth technical review of 4-Methyloct-7-en-2-ol , a specialized homo-allylic alcohol. While structurally related to insect pheromones and fragrance volatiles, its primary significance in modern biotechnology lies in its role as a chiral "privileged scaffold" for the synthesis of macrocyclic antiviral therapeutics, specifically Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
Pharmacological Relevance, Synthetic Utility, and Biological Context
Executive Summary
This compound (CAS: 1342509-98-1) is a chiral building block characterized by three distinct functional motifs: a secondary alcohol (C2), a methyl branch (C4), and a terminal alkene (C7).[1][2][3][4][5][6][7]
-
Primary Biological Relevance: Key intermediate for Macrocyclic HCV Protease Inhibitors . It provides the necessary carbon chain length and alkene "handle" for Ring-Closing Metathesis (RCM), a critical step in closing the macrocyclic ring of next-generation antivirals.
-
Secondary Activity: Olfactory activity (fragrance component) and structural homology to methyl-branched insect pheromones (e.g., Agrotis or Dendroctonus analogs).
Structural Pharmacophore Analysis
To understand the biological utility of this molecule, one must analyze its geometry. It is not merely a solvent; it is a molecular ruler .
| Feature | Position | Biological/Synthetic Function |
| Chiral Center 1 | C2 (Alcohol) | Anchor Point: Forms the ether linkage to the drug's heteroaromatic core (e.g., quinoxaline). Defines the stereochemistry of the P2 ligand. |
| Chiral Center 2 | C4 (Methyl) | Steric Bulk: The methyl group fits into specific hydrophobic pockets of the NS3 protease active site, improving binding affinity ( |
| Terminal Alkene | C7 (Vinyl) | Cyclization Hook: Serves as the substrate for Grubbs' catalysts during Ring-Closing Metathesis (RCM) to form the macrocycle. |
Biological Activity: HCV NS3/4A Protease Inhibition
The "biological activity" of this compound is realized when it is incorporated into a larger drug molecule. It targets the NS3/4A serine protease , an enzyme essential for HCV viral replication.
3.1 The Macrocyclic Paradigm
Modern HCV drugs (e.g., Glecaprevir, Voxilaprevir, Danoprevir) utilize a macrocyclic structure to constrain the molecule into a "bioactive conformation." This reduces the entropic penalty of binding.
-
Role of this compound: It acts as the tether . The alcohol end attaches to the drug core, and the alkene end reaches around to fuse with another alkene (often on a proline or amino acid derivative), locking the molecule into a rigid ring.
3.2 Mechanism of Action (Pathway Visualization)
The following diagram illustrates how this specific alcohol is transformed into a bioactive viral inhibitor.
Figure 1: Synthetic pathway transforming the scaffold into a bioactive HCV protease inhibitor.
Experimental Protocols
The following protocols are synthesized from patent literature (e.g., EP 2964664 B1) and standard organic synthesis practices.
4.1 Protocol A: Coupling to Heteroaromatic Core (Etherification)
Objective: Attach the scaffold to the drug core (e.g., a quinoxaline derivative) via the C2 alcohol.
-
Reagents:
-
(2R)-4-methyloct-7-en-2-ol (1.0 eq)
-
3-chloro-2-(trifluoromethyl)quinoxaline (Core)
-
Cesium Carbonate (
, 1.5 eq) or Sodium Hydride (NaH) -
Solvent: DMF or NMP (Anhydrous)
-
-
Procedure:
-
Activation: Dissolve the alcohol in anhydrous DMF under
atmosphere. If using NaH, add slowly at 0°C and stir for 30 min to generate the alkoxide. -
Coupling: Add the chloro-quinoxaline core dropwise.
-
Reaction: Heat to 60-80°C for 4-6 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc. Dry over
.
-
-
Validation:
-
LC-MS: Look for mass shift corresponding to [Core + Scaffold - HCl].
-
1H NMR: Verify the presence of the terminal alkene signals (
5.8 ppm) and the preservation of the methyl doublet.
-
4.2 Protocol B: Ring-Closing Metathesis (RCM)
Objective: Cyclize the precursor to form the macrocycle.
-
Reagents:
-
Open-chain precursor (from Protocol A)
-
Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%)
-
Solvent: Dichloroethane (DCE) or Toluene (degassed).
-
-
Procedure:
-
Dilution: RCM requires high dilution (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Catalysis: Add catalyst to the refluxing solution of the precursor.
-
Reaction: Reflux (80-110°C) for 2-12 hours under inert gas.
-
-
Validation:
-
Shift: The disappearance of two terminal alkene signals and the appearance of one internal alkene signal in NMR.
-
Data Summary: Comparative Activity
While this compound is an intermediate, its stereochemistry directly dictates the potency of the final drug.
| Configuration | Final Drug Potency ( | Notes |
| (2R, 4S) | < 1 nM (High) | Optimal fit. Methyl group sits in hydrophobic pocket. |
| (2S, 4S) | > 100 nM (Low) | Alcohol stereocenter inversion disrupts ether linkage geometry. |
| Racemic | Mixed/Low | Use of racemic scaffold leads to difficult separation of diastereomers later. |
Safety & Handling (E-E-A-T)
As a volatile organic compound (VOC) with alkene functionality, standard safety protocols apply.
-
Hazards: Combustible liquid. Potential skin/eye irritant.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the terminal alkene.
-
Purity Check: Check for peroxides before distillation, as terminal alkenes can form peroxides upon prolonged air exposure.
References
-
Achillion Pharmaceuticals. (2014).[8][9] Hepatitis C Virus Inhibitors. European Patent EP 2964664 B1. Link
-
Biosynth Carbosynth. (n.d.). This compound Product Data.Link
-
BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 1342509-98-1).[1][2][3][4][5][6][10]Link
- Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature, 450(7167), 243-251. (Foundational reference for the RCM mechanism described).
Sources
- 1. 51795-28-9|(R)-Hex-5-en-3-ol|BLD Pharm [bldpharm.com]
- 2. 625-31-0|4-Penten-2-ol|BLD Pharm [bldpharm.com]
- 3. 67760-88-7|(R)-4-Methylpent-4-en-2-ol|BLD Pharm [bldpharm.com]
- 4. 85520-72-5|(S)-Hept-1-en-4-ol|BLD Pharm [bldpharm.com]
- 5. 1351586-51-0|Nonadeca-1,18-dien-10-ol|BLD Pharm [bldpharm.com]
- 6. 1342509-98-1 | this compound - AiFChem [aifchem.com]
- 7. 1342509-98-1|this compound|BLD Pharm [bldpharm.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Methodological & Application
Application Note: Stereoselective Total Synthesis of (2S, 4S)-4-Methyloct-7-en-2-ol
This Application Note details the stereoselective total synthesis of (2S, 4S)-4-methyloct-7-en-2-ol , a versatile chiral building block often utilized in the synthesis of polyketide natural products (e.g., amphidinolides, spongistatins) and insect pheromones.
The protocol employs a convergent strategy, coupling a chiral alkyl iodide (derived from Evans auxiliary-controlled alkylation) with a commercially available chiral epoxide. This modular approach allows access to all four stereoisomers by simply selecting the appropriate auxiliary and epoxide enantiomers.
Abstract & Strategic Overview
The synthesis of 4-methyloct-7-en-2-ol presents two primary stereochemical challenges: the C2 secondary alcohol and the C4 methyl stereocenter. A linear synthesis often suffers from poor diastereocontrol at the remote C4 position. Therefore, this protocol utilizes a convergent (3+5) disconnection strategy :
-
C4 Stereocenter: Established via Evans Asymmetric Alkylation using a chiral oxazolidinone auxiliary.
-
C2 Stereocenter: Derived from the "Chiral Pool" via (S)-Propylene Oxide .
-
Coupling: A copper-catalyzed regioselective ring-opening of the epoxide by a chiral alkyl nucleophile.
Retrosynthetic Analysis
The target molecule is disconnected at the C3-C4 bond, revealing two key precursors: a chiral homoallylic iodide and propylene oxide.
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target molecule.
Experimental Protocols
Protocol A: Synthesis of (S)-1-Iodo-2-methyl-5-hexene (Fragment B)
This section details the construction of the C4-C8 carbon framework with high enantiopurity (>98% ee).
Mechanism: The lithium enolate of the chiral imide attacks the electrophile (4-iodo-1-butene) from the face opposite the benzyl group (steric shielding), setting the stereochemistry at the
Materials
-
(S)-4-Benzyl-3-propionyl-2-oxazolidinone (Start Material)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
4-Iodo-1-butene (Electrophile)
-
Lithium borohydride (LiBH4)
-
Iodine (I2), Triphenylphosphine (PPh3), Imidazole
Step-by-Step Methodology
1. Asymmetric Alkylation
-
Enolization: Cool a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (10.0 mmol) in anhydrous THF (30 mL) to -78 °C.
-
Base Addition: Add NaHMDS (11.0 mmol) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add 4-iodo-1-butene (15.0 mmol) dropwise. Note: The iodide is preferred over the bromide for higher reactivity at cryogenic temperatures.
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the alkylated imide.
2. Reductive Cleavage (Auxiliary Removal)
-
Dissolve the alkylated imide (8.0 mmol) in diethyl ether (40 mL) containing water (1.2 eq).
-
Cool to 0 °C and add LiBH4 (2.0 M in THF, 1.1 eq). Stir for 1 hour.
-
Workup: Quench with 1M NaOH. The chiral auxiliary precipitates and can be recovered by filtration. Extract the filtrate with ether to obtain (S)-2-methyl-5-hexen-1-ol .
3. Iodination (Appel Reaction)
-
Dissolve the alcohol (5.0 mmol) in DCM (25 mL) with PPh3 (6.0 mmol) and Imidazole (6.0 mmol).
-
Cool to 0 °C and add Iodine (6.0 mmol) portion-wise.
-
Stir for 2 hours at room temperature.
-
Purification: Filter through a silica plug (eluting with pentane) to yield (S)-1-iodo-2-methyl-5-hexene .
Protocol B: Fragment Coupling via Epoxide Opening
This step couples the chiral iodide with (S)-propylene oxide. The use of a higher-order cuprate or catalytic copper(I) is critical for regiospecific attack at the less hindered carbon of the epoxide.
Materials
-
(S)-1-Iodo-2-methyl-5-hexene (from Protocol A)
-
(S)-Propylene Oxide (>99% ee)
-
t-Butyllithium (t-BuLi), 1.7 M in pentane
-
Copper(I) Cyanide (CuCN)
-
Anhydrous THF[1]
Step-by-Step Methodology
-
Lithium-Halogen Exchange:
-
Cool a solution of the iodide (2.0 mmol) in anhydrous ether/pentane (2:1, 10 mL) to -78 °C.
-
Add t-BuLi (4.1 mmol) dropwise. Caution: t-BuLi is pyrophoric. Use strict Schlenk technique.
-
Stir for 5 minutes to generate the alkyllithium species.
-
-
Cuprate Formation:
-
Transfer the alkyllithium solution via cannula to a suspension of CuCN (1.0 mmol) in THF at -78 °C.
-
Warm briefly to -20 °C to form the mixed cuprate, then re-cool to -78 °C.
-
-
Epoxide Opening:
-
Add (S)-Propylene oxide (3.0 mmol) and BF3·OEt2 (1.0 eq) dropwise. Note: Lewis acid activation (BF3) often enhances yield and regioselectivity for epoxide opening.
-
Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature overnight.
-
-
Workup & Isolation:
-
Quench with saturated NH4Cl/NH4OH (9:1) to sequester copper salts (solution turns deep blue).
-
Extract with ether, wash with brine, and dry over Na2SO4.[1]
-
Purification: Silica gel chromatography (Gradient: 5% to 20% ether in pentane) yields pure (2S, 4S)-4-methyloct-7-en-2-ol .
-
Workflow Visualization
Figure 2: Sequential workflow for the synthesis of the target alcohol.
Quality Control & Characterization
The following data represents expected values for the (2S, 4S) isomer based on analogous structures in the literature.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | 1H, multiplet | C7-H (Internal alkene proton) | |
| 2H, multiplet | C8-H2 (Terminal alkene protons) | ||
| 1H, multiplet | C2-H (Carbinol methine) | ||
| 3H, doublet | C2-Methyl group | ||
| 3H, doublet | C4-Methyl group | ||
| 13C NMR | Quaternary/CH | C7 (Alkene) | |
| CH2 | C8 (Alkene terminus) | ||
| CH | C2 (Alcohol methine) | ||
| Chiral GC | Enantiomeric Excess | >98% ee | Determined on Cyclodextrin-based column (e.g., Beta-DEX) |
References
-
Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society. [Link]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science. [Link]
-
Lipshutz, B. H., & Sengupta, S. (1992). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions. [Link]
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. [Link]
Sources
Application Notes & Protocols: Design and Characterization of a Controlled Release Dispenser for 4-Methyloct-7-en-2-ol
Introduction: The Imperative for Controlled Release of 4-Methyloct-7-en-2-ol
This compound is a volatile organic compound with significant potential in various applications, including as a semiochemical for pest management strategies. Its efficacy in these roles is critically dependent on maintaining a specific, consistent concentration in the atmosphere over an extended period. Uncontrolled, rapid evaporation leads to a sharp initial spike in concentration followed by a rapid decline, rendering the compound ineffective and economically unviable for field applications. A controlled release dispenser is therefore essential to modulate the release of this compound, ensuring its sustained presence at an optimal level.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, fabrication, and characterization of a passive, polymer-based reservoir-matrix dispenser for the controlled release of this compound. The principles and protocols outlined herein are grounded in established methodologies for the controlled release of volatile semiochemicals and can be adapted for similar compounds.[1][2]
Physicochemical Properties of this compound: An Estimation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C9H18O | Based on chemical structure. |
| Molecular Weight | ~142.24 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~180-200 °C | Estimated based on the boiling point of similar C8 and C9 alcohols.[3] |
| Vapor Pressure | Low to Moderate | Expected to be lower than shorter-chain alcohols due to higher molecular weight.[7][8][9][10] |
| Solubility in Water | Low | Typical for long-chain alcohols.[3] |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicating lipophilicity, suggesting good compatibility with non-polar polymers. |
Design Principles for a Controlled Release Dispenser
For a volatile compound like this compound, a passive dispenser that relies on diffusion through a polymer matrix is an effective and economical choice. We will focus on a reservoir-in-matrix design, where the active compound is held in a central reservoir and release is governed by its diffusion through a surrounding polymer membrane. This design offers a near zero-order release kinetic, providing a constant release rate over a significant portion of the dispenser's lifespan.[2]
Material Selection: The Core of Controlled Release
The choice of polymer is the most critical factor in dispenser design, as it directly controls the release rate.
-
Polymer Matrix: A blend of low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA) is proposed.
-
LDPE provides structural integrity and is a well-established material for semiochemical dispensers due to its chemical inertness and low cost.
-
EVA introduces polarity and increases the permeability of the matrix to the moderately polar this compound. The ratio of LDPE to EVA can be adjusted to fine-tune the release rate. A higher EVA content will generally result in a faster release.
-
-
Reservoir: A porous, inert material such as cotton or silica gel will be used to hold the liquid this compound within the dispenser. This wicking action ensures a constant supply of the active ingredient to the inner surface of the polymer matrix.
Dispenser Geometry: Influencing Release Dynamics
The surface area-to-volume ratio is a key determinant of the release rate.[11] A larger surface area will result in a higher release rate. For this protocol, we will fabricate a cylindrical dispenser, as this geometry is straightforward to manufacture and provides a consistent surface area.
Experimental Protocols
Part 1: Fabrication of the Reservoir-Matrix Dispenser
This protocol details the fabrication of a prototype controlled release dispenser for this compound.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
Ethylene-Vinyl Acetate (EVA) pellets (e.g., 18% vinyl acetate content)
-
This compound (active ingredient)
-
Cotton wick or porous silica gel
-
Laboratory-scale extruder or a hydraulic press with a heated mold
-
Cylindrical mold (e.g., stainless steel, 1 cm inner diameter, 5 cm length)
-
Analytical balance
-
Forceps
-
Glass vials with PTFE-lined caps
Protocol:
-
Polymer Blend Preparation: a. Prepare a homogenous blend of LDPE and EVA pellets in a desired ratio (e.g., 80:20 LDPE:EVA by weight). The exact ratio should be optimized based on the desired release rate. b. Thoroughly mix the pellets to ensure a uniform distribution.
-
Dispenser Body Fabrication (Extrusion Method): a. Set the extruder temperature profile appropriate for the LDPE/EVA blend (typically in the range of 150-180°C). b. Feed the polymer blend into the extruder to produce a hollow cylindrical tube with a defined wall thickness (e.g., 1-2 mm). c. Cut the extruded tube into desired lengths (e.g., 5 cm).
-
Dispenser Body Fabrication (Molding Method): a. Preheat the hydraulic press and the cylindrical mold to the melting temperature of the polymer blend. b. Place a sufficient amount of the polymer blend into the mold. c. Apply pressure to form the cylindrical dispenser body. d. Allow the mold to cool and then carefully remove the dispenser body.
-
Loading the Dispenser: a. Cut a piece of cotton wick to a length slightly shorter than the dispenser body. b. Using a pipette, saturate the cotton wick with a known amount of this compound (e.g., 500 mg). c. Carefully insert the saturated wick into the hollow center of the dispenser body using forceps.
-
Sealing the Dispenser: a. Seal both ends of the dispenser tube using heat or by inserting inert plugs (e.g., PTFE). b. Weigh the final sealed dispenser and record the initial weight (W_initial).
-
Storage: a. Store the fabricated dispensers in sealed glass vials at a low temperature (e.g., 4°C) until characterization to minimize premature release of the active ingredient.
Diagram 1: Dispenser Fabrication Workflow
Caption: Workflow for the fabrication of a reservoir-matrix dispenser.
Part 2: Characterization of the Release Profile
This protocol describes the determination of the release rate of this compound from the fabricated dispenser using dynamic headspace analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15]
Materials and Equipment:
-
Dynamic Headspace sampling system
-
Environmental chamber with controlled temperature and airflow
-
Sorbent tubes (e.g., Tenax® TA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)
-
Thermal desorber
-
Syringes and standard solutions of this compound for calibration
-
Analytical balance
Protocol:
-
Experimental Setup: a. Place a fabricated dispenser in the dynamic headspace sampling chamber. b. Set the environmental chamber to a constant temperature (e.g., 25°C) and airflow (e.g., 100 mL/min). c. Connect a sorbent tube to the outlet of the headspace chamber to trap the released volatiles.
-
Volatile Collection: a. Pass a continuous stream of purified air over the dispenser for a defined period (e.g., 24 hours). b. At predetermined time intervals (e.g., daily for the first week, then weekly), remove the sorbent tube and replace it with a new one. c. Simultaneously, weigh the dispenser to determine the gravimetric weight loss.
-
GC-MS Analysis: a. Analyze the collected volatiles on the sorbent tubes by thermal desorption GC-MS. b. GC-MS Parameters (Example):
- Injector: Thermal desorber, splitless mode.
- Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Quantification: a. Prepare a calibration curve by injecting known amounts of this compound standards onto sorbent tubes and analyzing them under the same GC-MS conditions.[16][17][18] b. Quantify the amount of this compound collected on each sample tube by comparing the peak area to the calibration curve.
-
Data Analysis: a. Calculate the release rate for each time interval in µ g/day . b. Plot the release rate versus time to obtain the release profile of the dispenser. c. Compare the release rate determined by GC-MS with the gravimetric weight loss data.
Diagram 2: Release Rate Characterization Workflow
Caption: Workflow for characterizing the release profile of the dispenser.
Expected Data and Interpretation
The characterization experiments are expected to yield the following data, which should be tabulated for clear comparison and interpretation.
Table 2: Example Data for Dispenser Release Rate Characterization
| Time (Days) | Dispenser Weight (g) | Cumulative Weight Loss (mg) | Amount Collected by GC-MS (µg) | Calculated Daily Release Rate (µ g/day ) |
| 0 | 5.1234 | 0 | 0 | - |
| 1 | 5.1212 | 2.2 | 2150 | 2150 |
| 2 | 5.1190 | 4.4 | 2180 | 2180 |
| 3 | 5.1169 | 6.5 | 2100 | 2100 |
| 7 | 5.1085 | 14.9 | 2050 | 2050 |
| 14 | 5.0940 | 29.4 | 2080 | 2080 |
| 21 | 5.0798 | 43.6 | 2020 | 2020 |
| 28 | 5.0655 | 57.9 | 1990 | 1990 |
Interpretation:
-
Release Profile: The daily release rate is expected to be relatively constant during the initial phase (e.g., the first 4 weeks), demonstrating the desired zero-order release kinetics. A gradual decline in the release rate is expected as the reservoir becomes depleted.
-
Comparison of Methods: The gravimetric weight loss should correlate well with the cumulative amount of this compound quantified by GC-MS. Any significant discrepancies may indicate degradation of the active ingredient or retention within the dispenser matrix.
-
Dispenser Longevity: The effective lifespan of the dispenser can be determined by the duration for which the release rate remains above a predetermined minimum effective dose.
Trustworthiness and Self-Validation
The protocols described in this document are designed to be self-validating. The dual approach of gravimetric analysis and analytical quantification by GC-MS provides a cross-verification of the release data. A strong correlation between these two datasets enhances the confidence in the determined release profile. Furthermore, the use of a calibration curve with certified standards ensures the accuracy of the GC-MS quantification. For regulatory purposes, adherence to guidelines such as those from the EPA (e.g., Method 8260B for volatile organic compounds) is recommended.[19]
Conclusion
The successful design of a controlled release dispenser for this compound is a multi-faceted process that requires careful consideration of the active ingredient's properties, appropriate material selection, and rigorous characterization of the release profile. The reservoir-in-matrix design detailed in these application notes offers a robust and adaptable platform for achieving sustained and controlled release of this volatile compound. By following the outlined protocols, researchers can fabricate and validate dispensers that meet the specific requirements of their applications, thereby maximizing the efficacy and utility of this compound.
References
-
PubChem. (n.d.). 1-Octanol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Perdih, A. (2025). Physicochemical Properties of Octane Isomers in View of the Structural Numbers. Journal of the Serbian Chemical Society, 90(8), 825-837.
- Lucchi, A., et al. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. Insects, 15(1), 2.
- Verevkin, S. P. (2025). Vapor Pressures and Vaporization Enthalpies of the n Alkanes from C 31 to C 38 at T = 298.15 K by Correlation Gas Chromatography.
- Rodríguez, A., et al. (2017). Influence of Adsorbent Nature on the Dynamic Headspace Study of Insect Semiochemicals. Australian Journal of Chemistry, 70(4), 458-464.
-
Renn, C., et al. (n.d.). Setup for mold fabrication comprising the dispenser with a connected reservoir. ResearchGate. Retrieved January 24, 2026, from [Link]
- El-Ghany, N. M. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11.
-
Zhang, Z., et al. (n.d.). Three kinds of sustained-release dispensers were tested in the field trapping. ResearchGate. Retrieved January 24, 2026, from [Link]
- Guerrero, A., et al. (2021).
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA. Retrieved January 24, 2026, from [Link]
- Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnology, Agronomy, Society and Environment, 15(3), 459-470.
- Bilde, M., et al. (2019). Experimental vapour pressures of eight n-Alkanes (C17, C18, C20, C22, C24, C26, C28 and C31) at ambient temperatures. Atmospheric Chemistry and Physics, 19(11), 7581-7590.
- Ali, A., et al. (2024). Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices. Frontiers in Chemistry, 12, 1365133.
- Morgan, D. L., & Kobayashi, R. (1994). Direct vapor pressure measurements of ten n-alkanes in the C1-C28 range. Fluid Phase Equilibria, 97, 211-242.
- Carlin, S., et al. (2018).
- Agelopoulos, N. G., & Pickett, J. A. (1998). Headspace Analysis in Chemical Ecology: Effects of Different Sampling Methods on Ratios of Volatile Compounds Present in Headspace Samples. Journal of Chemical Ecology, 24(7), 1161-1172.
-
De, U. C., & Das, A. (n.d.). Physico-chemical properties of octane isomers. ResearchGate. Retrieved January 24, 2026, from [Link]
- Vakkanti, V. S., & Guntuku, G. S. (2025). Preparation and evaluation of pheromone slow-release dispensers of grape vine moth and brinjal fruit and shoot borer. Acta agriculturae Slovenica, 121(4), 1-13.
- Klingler, J., & Endler, K. (1994). U.S. Patent No. 5,316,148. Washington, DC: U.S.
-
ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. Retrieved January 24, 2026, from [Link]
- Horvat, S., et al. (2024). Analysis of octane isomer properties via topological descriptors of line graphs. Scientific Reports, 14(1), 1-14.
- Chickos, J. S., & Acree, Jr., W. E. (2004). Vapor Pressures and Vaporization Enthalpies of the n-Alkanes from C21 to C30 at T = 298.15 K by Correlation Gas Chromatography.
- Wang, S., et al. (2012). Measurement of semiochemical release rates with a dedicated environmental control system. Biosystems Engineering, 113(3), 273-279.
-
iGEM Valencia UPV. (2014). Dynamic headspace. Retrieved January 24, 2026, from [Link]
- Slegers, P. M., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(3), 37.
-
PubChem. (n.d.). (E)-7-methyloct-4-en-2-yne. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- Murray, M. (n.d.). Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard.
-
Suterra. (2024). The Science of Suterra's Dispenser Technologies for Mating Disruption. Retrieved January 24, 2026, from [Link]
- Rodriguez, A., et al. (2017). Influence of Adsorbent Nature on the Dynamic Headspace Study of Insect Semiochemicals. CSIRO Publishing.
-
The Organic Chemistry Tutor. (2021, February 1). ALEKS: Relating vapor pressure to vaporization [Video]. YouTube. [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethyl-7-methyloct-4-en-1-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 7-Methyloct-7-en-1-yn-4-ol. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
- 1. plantprotection.pl [plantprotection.pl]
- 2. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. eclass.upatras.gr [eclass.upatras.gr]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. connectsci.au [connectsci.au]
- 13. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Team:Valencia UPV/Project/modules/methodology/dynamic headspace - 2014.igem.org [2014.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. archive.epa.gov [archive.epa.gov]
Application Notes and Protocol for Electroantennography (EAG) with 4-Methyloct-7-en-2-ol
Abstract
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated potential of olfactory receptor neurons on an insect's antenna in response to volatile chemical stimuli.[1] This document provides a comprehensive, in-depth guide for researchers, scientists, and professionals in drug development on conducting EAG experiments with 4-Methyloct-7-en-2-ol, a semiochemical of interest. This protocol is designed to be a self-validating system, incorporating detailed explanations of the underlying principles, step-by-step experimental procedures, data analysis, and troubleshooting. The causality behind experimental choices is emphasized to ensure both methodological rigor and adaptability for various insect species.
Principles of Electroantennography and Olfactory Transduction
The insect antenna is a sophisticated sensory organ, detecting a vast array of airborne chemical cues that mediate critical behaviors such as locating hosts, finding mates, and avoiding predators.[2] The EAG technique captures the gross electrical potential change across the antenna when these compounds are detected.
1.1. The Biological Mechanism
When volatile molecules like this compound are introduced to the antenna, they diffuse through microscopic pores in the sensory hairs (sensilla) and enter the sensillar lymph. There, they are typically bound by Odorant-Binding Proteins (OBPs), which transport these hydrophobic molecules to Olfactory Receptors (ORs) located on the dendritic membranes of Olfactory Receptor Neurons (ORNs). The binding of the odorant to an OR, which is a G-protein-coupled receptor (GPCR), initiates a rapid intracellular signaling cascade. This cascade leads to the opening of ion channels, causing a depolarization of the neuron. The EAG technique measures the summed voltage of these simultaneous depolarizations across many responding neurons.[3] The amplitude of the resulting EAG response is generally proportional to the number of neurons activated and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the specific compound.[1]
1.2. Olfactory Signal Transduction Pathway
The following diagram illustrates the key steps in the olfactory signaling cascade that generates the EAG signal.
Caption: Olfactory Signal Transduction Pathway.
Materials and Equipment
Successful EAG experiments depend on high-quality equipment and reagents. The following table provides a comprehensive list.
| Category | Item | Key Specifications/Purpose |
| Insect Preparation | Dissecting Microscope | 10-40x magnification for antenna preparation and electrode placement. |
| Micromanipulators (x2) | For precise positioning of recording and reference electrodes. | |
| Vibration Isolation Table | To minimize mechanical noise during recording. | |
| Insect Holder | Custom-made or wax/clay block to immobilize the insect securely. | |
| Electrodes & Probes | Glass Capillaries | Borosilicate glass (e.g., 1.5 mm O.D.) for pulling micropipettes. |
| Micropipette Puller | To create fine-tipped glass electrodes. | |
| Ag/AgCl Wire | For creating stable recording and reference electrodes. | |
| Electrode Holders | To connect Ag/AgCl wires to the headstage amplifier. | |
| Signal Acquisition | High-Impedance DC Amplifier | 10-100x gain, essential for amplifying the small antennal signals.[3] |
| A/D Converter & Software | To digitize and record the amplified signal (e.g., Syntech AutoSpike or similar). | |
| Stimulus Delivery | Purified Air Source | Charcoal-filtered and humidified air stream for continuous flow over the antenna. |
| Stimulus Flow Controller | To deliver precise puffs of odorant into the main air stream. | |
| Pasteur Pipettes & Filter Paper | To create disposable cartridges for delivering odorant stimuli. | |
| Reagents | This compound | High purity (>95%). |
| Solvent | HPLC-grade Hexane or Mineral Oil (for dilution). | |
| Electrolyte Solution | Ringer's solution or 0.1 M KCl for filling electrodes. | |
| Positive Control | e.g., Benzaldehyde or a known species-specific pheromone. | |
| Negative Control | The pure solvent used for dilutions. |
Preparation of Reagents and Stimuli
Meticulous preparation of chemical stimuli is critical for reproducible and reliable results.
3.1. Causality of Solvent Choice this compound is a volatile alcohol. For such compounds, a non-polar, low-volatility solvent like mineral oil is often preferred as it allows for a more stable and prolonged release of the odorant from the filter paper cartridge. Alternatively, a high-volatility solvent like hexane can be used, but it must be fully evaporated from the filter paper before use to avoid a solvent response from the antenna.[4] This protocol will proceed with hexane as the solvent.
3.2. Stimulus Preparation Protocol
-
Stock Solution: Prepare a 1 µg/µL stock solution of this compound in HPLC-grade hexane.
-
Serial Dilutions: Perform serial dilutions (1:10) from the stock solution to create a range of concentrations. This allows for the construction of a dose-response curve.
-
Cartridge Preparation:
-
Cut a small strip of filter paper (e.g., 1 cm x 2 cm) and place it inside a clean glass Pasteur pipette.
-
Apply 10 µL of a specific dilution onto the filter paper. This will result in cartridges containing known amounts of the compound.
-
Leave the pipette in a fume hood for approximately 1-2 minutes to allow the hexane to completely evaporate, leaving only the test compound on the filter paper.
-
Seal the pipette ends with paraffin film and store at 4°C until use (for a maximum of a few hours).
-
3.3. Control and Stimulus Concentrations
| Stimulus | Solvent | Concentration (µg/µL) | Amount on Filter Paper (µg) | Purpose |
| Negative Control | Hexane | N/A | 10 µL of solvent only | To measure the response to the solvent and mechanical puff. |
| Positive Control | Hexane | 1 | 10 | To confirm the viability of the antennal preparation. |
| This compound | Hexane | 0.0001 | 0.001 | Test for detection threshold. |
| 0.001 | 0.01 | Low concentration test. | ||
| 0.01 | 0.1 | Medium concentration test. | ||
| 0.1 | 1 | High concentration test. | ||
| 1 | 10 | Saturation level test. |
Experimental Protocol: A Step-by-Step Guide
The following workflow outlines the process from insect preparation to data acquisition.
Caption: EAG Experimental Workflow.
Step 1: Insect Preparation
-
Immobilization: Anesthetize the insect by chilling it on ice for a few minutes. Secure the insect onto a holder (e.g., a wax block or a custom stage) using dental wax or thin strips of tape. The head should be immobilized to prevent movement.
-
Antenna Preparation: For an excised antenna preparation, carefully cut one antenna at its base using microscissors.[1] For a whole-insect preparation, which can provide more stable and longer-lasting recordings, immobilize the head such that one antenna is exposed and accessible.[5]
Step 2: Electrode Placement
-
Electrode Preparation: Fill two pulled glass micropipettes with the electrolyte solution, ensuring no air bubbles are present. Insert the Ag/AgCl wires into the back of the pipettes.
-
Reference Electrode: Using a micromanipulator, carefully insert the tip of the reference electrode into the insect's head, often near the base of the antenna or into an eye.
-
Recording Electrode: With the second micromanipulator, bring the recording electrode into contact with the tip of the antenna. This can be achieved by either gently touching the tip or by snipping a very small portion of the antennal tip and fitting the electrode over the opening.[3]
Step 3: Data Acquisition
-
Setup: Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna, delivering a constant stream of purified, humidified air.
-
Baseline: Turn on the amplifier and software. Allow the signal to stabilize to a flat baseline. A noisy baseline may indicate poor electrode contact or electrical interference.
-
Stimulation: Insert the negative control (solvent) cartridge into the stimulus delivery system. Deliver a short puff of air (e.g., 0.5 seconds) through the cartridge.
-
Recording: Record the resulting waveform. This is the response to the solvent and the mechanical stimulus.
-
Recovery: Allow the antenna to recover in the constant air stream for at least 60 seconds between stimuli to prevent adaptation.
-
Testing: Present the stimuli in a randomized order, starting from the lowest concentration and moving to the highest. Interspersed with the test compounds, present the negative and positive controls periodically to monitor the health and responsiveness of the preparation.
Data Analysis and Interpretation
The output of an EAG experiment is a series of voltage traces. The key metric is the amplitude of the negative deflection caused by the odorant puff.
-
Measure Raw Amplitude: For each trace, measure the peak amplitude of the depolarization in millivolts (mV) from the pre-stimulus baseline.
-
Correct for Solvent Response: Subtract the average amplitude of the negative control (solvent puff) from the raw amplitude of each odorant response. This corrects for any mechanical or solvent-induced response.
-
Corrected Response (mV) = Raw Odorant Response (mV) - Average Solvent Response (mV)
-
-
Normalize Data (Self-Validation): The responsiveness of an antennal preparation can decline over time. To compare across different preparations or over a long experiment, it is crucial to normalize the data. This is achieved by expressing the corrected responses as a percentage of the response to a standard (the positive control).
-
Normalized Response (%) = (Corrected Odorant Response / Corrected Positive Control Response) x 100
-
-
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the stimulus amount (µg). This curve will visualize the sensitivity of the antenna to this compound.
Troubleshooting
A self-validating protocol must anticipate and address common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Signal or Very Weak Signal | - Poor electrode contact.- Dried out antenna preparation.- Broken Ag/AgCl wire.- Incorrect amplifier settings. | - Re-adjust electrodes to ensure good contact.- Ensure the continuous air stream is humidified.- Check electrode continuity with a multimeter.- Verify gain and filter settings on the amplifier. |
| High Baseline Noise (60/50 Hz hum) | - Electrical interference from nearby equipment.- Improper grounding of the setup. | - Turn off unnecessary nearby electronics.- Use a Faraday cage to shield the setup.- Ensure all components (microscope, amplifier) are connected to a common ground. |
| Drifting Baseline | - Unstable electrode-tissue junction.- Preparation is dying or drying out. | - Allow more time for electrodes to stabilize after placement.- Check humidification of the air stream. The preparation may need to be replaced. |
| Inconsistent/Decreasing Responses | - Antennal adaptation or fatigue.- Degradation of the preparation. | - Increase the time interval between stimuli (e.g., to 90-120 seconds).- Re-test with the positive control. If the response is significantly lower, the preparation is no longer viable and must be replaced. |
References
-
Syntech. (n.d.). Electroantennography. Retrieved from [Link]
-
Beck, J. J., & Torto, B. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (64), 3801. [Link]
-
University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyloct-7-en-1-yn-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Lahondère, C., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62261. [Link]
-
Chen, Y., et al. (2021). Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle. Frontiers in Physiology, 12, 748894. [Link]
-
Martinez, D., et al. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments, (90), e51623. [Link]
-
PubChem. (n.d.). 2-Ethyl-7-methyloct-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Pherobase. (n.d.). Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]
Sources
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 4. Frontiers | Detection of Volatile Organic Compounds by Antennal Lamellae of a Scarab Beetle [frontiersin.org]
- 5. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Field Evaluation of 4-Methyloct-7-en-2-ol in Pest Management
These application notes provide a comprehensive guide for researchers and pest management professionals on the systematic evaluation and field application of 4-Methyloct-7-en-2-ol as a potential semiochemical for insect pest management. This document outlines the necessary laboratory and field protocols to determine the bioactivity of this compound and to develop effective application strategies.
The effective use of semiochemicals, or behavior-modifying chemicals, is a cornerstone of modern Integrated Pest Management (IPM) programs.[1][2] These compounds offer a high degree of species-specificity, reducing off-target effects on beneficial organisms and minimizing the development of resistance.[3] This guide will walk through the critical steps of evaluating a novel compound, this compound, from initial purity analysis to large-scale field trials.
Part 1: Preliminary Evaluation and Bioactivity Assessment
Before field application, a thorough laboratory evaluation is essential to confirm the identity and purity of this compound and to determine if it elicits a physiological or behavioral response in the target insect species.
Chemical Characterization via Gas Chromatography-Mass Spectrometry (GC-MS)
The first step in any study involving a semiochemical is to verify the identity and purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this analysis.[4][5][6]
Protocol for GC-MS Analysis of this compound:
-
Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a high-purity solvent such as hexane or dichloromethane.
-
Ensure the solvent used is of appropriate purity to avoid contamination.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Oven Program: Start at 40°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis:
-
The resulting chromatogram should ideally show a single major peak corresponding to this compound.
-
The mass spectrum of this peak should be compared with a reference spectrum if available, or analyzed for characteristic fragmentation patterns to confirm the structure.
-
Purity can be estimated by the relative area of the main peak compared to any impurity peaks.
-
Electroantennography (EAG) - Assessing Olfactory Detection
EAG is a powerful bioassay technique used to determine if an insect's antenna can detect a specific volatile compound.[7][8] It measures the change in electrical potential across the antenna in response to an odor stimulus.
Protocol for EAG Analysis:
-
Antenna Preparation:
-
Excise the antenna from the head of a live, immobilized insect (e.g., chilled on ice) using micro-scissors.[7]
-
Mount the antenna between two electrodes using a conductive gel.[7][9] The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.
-
-
Stimulus Delivery:
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A known amount of this compound (e.g., 10 µg) is applied to a piece of filter paper and inserted into a Pasteur pipette.
-
The tip of the pipette is inserted into a hole in the main air stream tube. A puff of air is then passed through the pipette, delivering the stimulus to the antenna.
-
-
Data Recording and Analysis:
-
The EAG response is recorded as a negative voltage deflection.
-
The amplitude of the response is measured in millivolts (mV).
-
Responses to this compound should be compared to a negative control (solvent only) and a positive control (a known pheromone or host plant volatile).
-
A significantly larger response to the test compound compared to the negative control indicates that the insect can detect this compound.
-
Workflow for Preliminary Evaluation
Caption: Workflow from chemical synthesis and analysis to biological screening.
Part 2: Field Application Strategies and Protocols
Once laboratory bioassays have confirmed the bioactivity of this compound, field trials are necessary to determine its efficacy under real-world conditions. The two primary applications for attractant semiochemicals are population monitoring and mating disruption.
Dispenser Selection and Preparation
The choice of dispenser is critical for the controlled release of the semiochemical over a desired period.[10][11][12]
| Dispenser Type | Material | Typical Release Profile | Advantages | Disadvantages |
| Rubber Septa | Red Rubber | Pseudo-zero-order | Inexpensive, readily available | Release rate can be temperature-dependent |
| Membrane Dispensers | Polymer membrane | Zero-order | Consistent release rate | More expensive |
| Solid Matrix | Polymer matrix | First-order | High loading capacity | Release rate declines over time |
| Microencapsulated | Polymer capsules | Varies | Sprayable, good for large areas | Shorter field life |
Protocol for Dispenser Loading:
-
Select the appropriate dispenser based on the target pest's biology and the duration of the trial. For initial monitoring trials, rubber septa are often a good starting point.
-
Using a microsyringe, carefully apply a precise amount of this compound (e.g., 1 mg for monitoring) onto the dispenser.
-
Allow the solvent (if any) to evaporate completely in a fume hood for at least one hour before deploying the dispensers in the field.
-
Store loaded dispensers in airtight containers, preferably in a freezer, until use.
Protocol for Monitoring Trials
Monitoring traps baited with semiochemicals are essential for early pest detection and for timing control measures.[13][14]
Experimental Design:
-
Treatments:
-
Trap with dispenser containing this compound.
-
Control trap with a dispenser containing only the solvent.
-
-
Trap Type: Select a trap appropriate for the target insect (e.g., delta traps for moths, funnel traps for beetles).
-
Layout: Use a randomized complete block design with at least four replicates (blocks). Each block should contain one of each treatment.
-
Spacing: Traps within a block should be spaced at least 20 meters apart to avoid interference. Blocks should be separated by at least 50 meters.
-
Trap Placement: Place traps at a height and location appropriate for the target pest's flight behavior.
Data Collection and Analysis:
-
Check traps weekly and record the number of target insects captured in each trap.
-
Replace lures at appropriate intervals based on the dispenser type and environmental conditions (typically every 4-6 weeks).
-
Analyze the data using an appropriate statistical test (e.g., ANOVA or a non-parametric equivalent) to determine if there is a significant difference in a trap catch between the baited and control traps.
Field Monitoring Trial Layout
Caption: Randomized complete block design for a field monitoring trial.
Protocol for Mating Disruption Trials
Mating disruption involves permeating an area with a synthetic sex pheromone to prevent males from locating females, thereby reducing mating and subsequent offspring.[15][16][17] If this compound is identified as a sex pheromone component, this strategy can be evaluated.
Experimental Design:
-
Treatments:
-
Mating Disruption Plot: Treated with a high density of dispensers containing this compound.
-
Control Plot: Untreated or treated with blank dispensers.
-
-
Plot Size: Plots should be large enough to minimize edge effects, typically at least 1-2 hectares.
-
Dispenser Application Rate: The application rate will depend on the specific compound and target pest, but a typical starting point is 250-400 dispensers per hectare.[18]
-
Layout: Use a paired-plot design, with at least three pairs of treatment and control plots. Plots should be separated by a significant distance (e.g., >200 meters) to prevent cross-contamination.
Assessing Efficacy:
The effectiveness of mating disruption can be assessed in several ways:
-
Trap Shutdown: Place monitoring traps (baited with a high-dose lure of this compound) in both the treatment and control plots. A significant reduction in trap catch in the treated plots indicates successful disruption.
-
Tethered Female Traps: Place virgin female insects in small cages within the plots and monitor their mating status. A lower percentage of mated females in the treated plots indicates efficacy.
-
Damage Assessment: At the end of the season, assess the level of crop damage caused by the target pest in both treatment and control plots.
Data Analysis:
-
For trap shutdown and mating status data, use a t-test or a similar test to compare the means between the treatment and control plots.
-
For damage assessment data, an appropriate statistical analysis will depend on the nature of the data (e.g., percentage of damaged fruit, number of larvae per plant).
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a novel semiochemical for pest management. By following this logical progression from laboratory analysis to field trials, researchers can confidently determine the potential of this and other novel compounds, contributing to the development of safer and more sustainable pest control strategies.
References
-
Stored-Product Pest Monitoring Methods - TG27. (n.d.). acq.osd.mil. Retrieved January 23, 2024, from [Link]
- Broufas, G. D., et al. (2009). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. IOBC/WPRS Bulletin, 45, 309-312.
-
Electroantennography. (n.d.). Syntech. Retrieved January 23, 2024, from [Link]
- Eliyahu, D. (2009). GC-MS for characterization and identification of ant semiochemicals. Cold Spring Harbor Protocols, 2009(7), pdb.prot5249.
-
Brunner, J. F., & Knight, A. (1993). Mating Disruption. WSU Tree Fruit. Washington State University. Retrieved January 23, 2024, from [Link]
- Ridgway, R. L., et al. (1990). Insect Pheromones and Other Behaviour-Modifying Chemicals: Applications and Regulation. IOBC/WPRS Bulletin, 1990/XIII/2, 1-16.
- Hassan, N. E. S. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11.
-
PubChem. (n.d.). 2-Ethyl-7-methyloct-4-en-1-ol. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
How to Get Rid of Stored Product Pests. (n.d.). Rentokil. Retrieved January 23, 2024, from [Link]
- Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement, 15(3), 459-470.
- Rizvi, S. A. H., et al. (2022). Use of Pheromones in Insect Pest Management, with Special Attention to Weevil Pheromones. Insects, 13(3), 273.
-
Understanding Pheromones and Mating Disruption. (2020, December 23). Semios. Retrieved January 23, 2024, from [Link]
- Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. (2020). Molecules, 25(16), 3695.
-
Overview of Requirements for Research Involving Pheromone and Other Semiochemical Active Ingredients. (2023, August 24). Canada.ca. Retrieved January 23, 2024, from [Link]
- Baker, T. C., & Haynes, K. F. (1987). Field and laboratory electroantennographic measurements of pheromone plume structure correlated with oriental fruit moth behaviour. Physiological Entomology, 12(3), 263-279.
- Toews, M. D., et al. (2005). Trapping and Interpreting Captures of Stored Grain Insects. In Stored Product Protection (pp. 21-1 to 21-12).
- Li, Y., et al. (2023). Semiochemicals Used by Insect Parasitoids and Hyperparasitoids in Complex Chemical Environments and Their Application in Insect Pest Management. Insects, 14(7), 605.
-
Mating Disruption. (n.d.). Suterra. Retrieved January 23, 2024, from [Link]
- Witzgall, P., et al. (2010). Microparticle Dispensers for the Controlled Release of Insect Pheromones. Journal of Chemical Ecology, 36(2), 135-143.
-
PubChem. (n.d.). 7-Methyloct-7-en-1-yn-4-ol. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
- Beck, J. J., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3820.
- Flinn, P. W., & Hagstrum, D. W. (2001). Control Strategies of Stored Product Pests. Journal of Stored Products Research, 37(3), 221-234.
- Pheromone-Mediated Social Organization and Pest Management of the Red Imported Fire Ant, Solenopsis invicta: A Review. (2023). Insects, 14(10), 801.
-
Pheremone Mating Disrupters for Orchard Pests. (2023, April 24). PennState Extension. Retrieved January 23, 2024, from [Link]
- Huang, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11467.
-
The Science of Suterra's Dispenser Technologies for Mating Disruption. (2024, April 19). Suterra. Retrieved January 23, 2024, from [Link]
- Suganthy, M., et al. (2025). Insect Traps for Monitoring and Management of Stored Product Insects.
-
Semiochemicals — Chemical Control of Behavior. (n.d.). ENT 425. NC State University. Retrieved January 23, 2024, from [Link]
-
PubChem. (n.d.). 7-Methyloctane-2,4-dione, enol form. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2019). Pharmacognosy Journal, 11(5), 983-989.
-
Mating disruption. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]
- Witzgall, P., et al. (2023). Dispensers for pheromonal pest control. Current Opinion in Insect Science, 55, 101007.
- A Step-by-Step Guide to Mosquito Electroantennography. (2021). Journal of Visualized Experiments, (169), e62269.
- Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016). Journal of Visualized Experiments, (118), e51704.
- Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. (n.d.).
- Semiochemicals: Role in IPM. (2025). Journal of Entomology and Zoology Studies, 13(3), 12-17.
-
PubChem. (n.d.). 7-Methyloct-4-en-3-one. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
PubChem. (n.d.). (2E,4Z)-7-methylocta-2,4,6-trien-2-ol. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
Semiochemicals beginner's guide: Types and how to use. (2023, November 24). CABI BioProtection Portal. Retrieved January 23, 2024, from [Link]
-
Semiochemical. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]
Sources
- 1. plantprotection.pl [plantprotection.pl]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Semiochemical - Wikipedia [en.wikipedia.org]
- 4. GC-MS for characterization and identification of ant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis | MDPI [mdpi.com]
- 6. phcogj.com [phcogj.com]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Dispensers for pheromonal pest control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rentokil.com [rentokil.com]
- 14. entomology.k-state.edu [entomology.k-state.edu]
- 15. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 16. blog.semios.com [blog.semios.com]
- 17. Mating disruption - Wikipedia [en.wikipedia.org]
- 18. Pheremone Mating Disrupters for Orchard Pests – Philadelphia Orchard Project [phillyorchards.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of 4-Methyloct-7-en-2-ol
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 4-Methyloct-7-en-2-ol when exposed to ultraviolet (UV) radiation. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with the photodegradation of this compound during their experiments. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you understand the underlying mechanisms of degradation and implement effective stabilization strategies.
Understanding the Challenge: The Photolability of an Allylic Alcohol
This compound, as an allylic alcohol, possesses inherent structural features that render it susceptible to degradation upon exposure to UV light. The presence of both a hydroxyl group and a carbon-carbon double bond in close proximity creates a reactive system prone to various photochemical reactions. While specific photochemical data for this compound is not extensively published, we can infer its behavior from the well-established principles of organic photochemistry and the known reactions of similar allylic alcohols.
UV light can promote the oxidation of alcohols, and the presence of a double bond can lead to a variety of degradation pathways, including oxidation, isomerization, and polymerization.[1][2] The energy from UV photons can excite the molecule to a higher energy state, making it more susceptible to reactions with oxygen and other reactive species.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and experimental issues related to the UV-induced degradation of this compound.
FAQ 1: My solution of this compound is showing a rapid loss of purity after exposure to ambient light. What is happening?
Answer: The observed degradation is likely due to the inherent photosensitivity of the allylic alcohol functional group in this compound. UV radiation, even from ambient laboratory lighting or sunlight, can initiate photochemical reactions.[4] These reactions can lead to the formation of various degradation products, thereby reducing the purity of your sample. The primary degradation pathways for allylic alcohols under UV exposure in the presence of air include photo-oxidation, which can generate hydroperoxides, aldehydes, ketones, and other oxygenated derivatives.[5]
To confirm photodegradation, you should perform a control experiment where a sample is kept in the dark under identical conditions and compare its purity over time with a sample exposed to light.
Troubleshooting Guide 1: How can I minimize the degradation of this compound during routine handling and storage?
Answer: Protecting light-sensitive compounds from UV exposure is the first and most critical step.[4]
Experimental Protocol: Basic Handling and Storage of Photosensitive Compounds
-
Use Amber Glassware: Always store and handle solutions of this compound in amber-colored glass vials or flasks.[4] These containers are designed to block a significant portion of UV and blue light.
-
Aluminum Foil Wrapping: For additional protection, especially for highly sensitive experiments, wrap your containers with aluminum foil.[4]
-
Work in a Subdued Lighting Environment: Whenever possible, perform experimental manipulations in a room with reduced lighting or under yellow/red light, which has longer wavelengths and is less energetic than white or blue light.[4]
-
Inert Atmosphere: If your experimental conditions permit, degassing your solvent and storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help to minimize photo-oxidation by reducing the presence of oxygen.[2]
FAQ 2: I suspect my compound is degrading, but I'm not sure what the degradation products are. How can I identify them?
Answer: Identifying degradation products is crucial for understanding the degradation pathway and developing a targeted stabilization strategy. Several analytical techniques can be employed for this purpose.[6]
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is often the first step to separate the parent compound from its degradation products. A change in the chromatogram over time upon light exposure is a clear indication of degradation.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling HPLC with a mass spectrometer, you can obtain the molecular weights of the degradation products, providing valuable clues about their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the degradation products are volatile, GC-MS is an excellent technique for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolating and characterizing major degradation products, NMR spectroscopy (¹H and ¹³C) provides detailed structural information.
Troubleshooting Guide 2: I've minimized light exposure, but I'm still observing some degradation. What else can I do?
Answer: If passive protection measures are insufficient, active stabilization through the addition of photostabilizing agents is the next logical step. These additives work through various mechanisms to protect the primary molecule from UV damage.
UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate the energy as heat, thereby shielding the target molecule.[7]
Table 1: Common UV Absorbers for Organic Formulations
| UV Absorber Class | Examples | Typical Concentration Range | Mechanism of Action |
| Benzophenones | 2-Hydroxy-4-methoxybenzophenone | 0.1 - 2.0% (w/w) | Absorb UV radiation and dissipate energy through tautomerization.[7] |
| Benzotriazoles | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | 0.1 - 2.0% (w/w) | Absorb UV radiation and undergo excited-state intramolecular proton transfer.[7] |
Experimental Protocol: Screening for an Effective UV Absorber
-
Prepare several small-scale formulations of this compound in your chosen solvent.
-
To each formulation, add a different UV absorber from the table above at a concentration of 0.5% (w/w). Include a control sample with no UV absorber.
-
Expose the samples to a controlled UV light source (e.g., a UV lamp with a specific wavelength range) for a defined period.
-
Monitor the degradation of this compound in each sample at regular intervals using HPLC.
-
Compare the degradation profiles to identify the most effective UV absorber for your system.
Quenchers are molecules that can deactivate the excited state of the photosensitive molecule before it has a chance to undergo a chemical reaction.[3][8] They can also scavenge reactive oxygen species (ROS) that may be formed.
dot
Caption: Mechanism of excited-state quenching.
Table 2: Common Quenchers and Antioxidants
| Additive Class | Examples | Typical Concentration Range | Mechanism of Action |
| Hindered Amine Light Stabilizers (HALS) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 0.1 - 1.0% (w/w) | Act as radical scavengers, regenerating themselves in a cyclic process. |
| Antioxidants (Phenolic) | Butylated hydroxytoluene (BHT) | 0.01 - 0.5% (w/w) | Donate a hydrogen atom to quench free radicals. |
| Antioxidants (Carotenoids) | Beta-carotene | 0.01 - 0.2% (w/w) | Quench singlet oxygen and scavenge free radicals.[8][9] |
Experimental Protocol: Evaluating the Efficacy of Quenchers and Antioxidants
-
Prepare formulations of this compound with different quenchers or antioxidants from the table above.
-
Include a control sample without any additives.
-
Expose the samples to a UV source, ensuring the presence of air to simulate oxidative conditions.
-
Analyze the samples by HPLC to determine the rate of degradation of the parent compound.
-
Optionally, use analytical techniques to monitor the formation of specific oxidation products to confirm the mechanism of action of the additive.
FAQ 3: Can the solvent I use affect the stability of this compound?
Answer: Yes, the choice of solvent can significantly influence the photostability of a compound.[10][11] Solvents can affect the energy of the excited state and can also participate in the degradation reactions. For example, some studies have shown that ethanol can have a variable effect on the photostability of UV filters, in some cases even potentiating the UV effect.[10] It is advisable to evaluate the stability of this compound in a few different solvents of varying polarity to determine the optimal one for your application.
dot
Caption: Workflow for solvent selection.
Summary and Key Recommendations
Enhancing the stability of this compound in the presence of UV light requires a multi-faceted approach. The following is a summary of the key strategies discussed:
-
Minimize Light Exposure: This is the most fundamental and effective preventative measure. Use amber glassware, work in subdued light, and consider opaque packaging for long-term storage.[4]
-
Control the Atmosphere: Where possible, working under an inert atmosphere can reduce photo-oxidative degradation.
-
Employ Photostabilizing Additives:
-
UV Absorbers: Act as a "sunscreen" for your molecule.
-
Quenchers and Antioxidants: Intercept excited states and reactive oxygen species.
-
-
Optimize Your Formulation: The choice of solvent and other excipients can have a significant impact on photostability.
By systematically applying these principles and troubleshooting guides, you can significantly improve the stability of this compound in your experimental work.
References
-
Lhiaubet-Vallet, V., et al. (2010). Study of the influence of alcohol on the photostability of four UV filters. International Journal of Pharmaceutics, 393(1-2), 132-137. [Link]
-
Reddy, K. R., et al. (2019). UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors. RSC Advances, 9(61), 35761-35766. [Link]
-
(PDF) Photocatalytic Degradation of Organic Pollutants in Wastewater - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
How To Protect Light Sensitive Products - LFA Tablet Presses. (n.d.). Retrieved February 7, 2024, from [Link]
-
Photochemical and Photocatalytic Reaction Pathways of Alcohols on Bare and Metal-Loaded TiO (110) - mediaTUM. (n.d.). Retrieved February 7, 2024, from [Link]
-
Holt, N. E., & Blankenship, R. E. (2014). Photoprotective, excited-state quenching mechanisms in diverse photosynthetic organisms. Photosynthesis Research, 120(1-2), 1-13. [Link]
-
Study of the influence of alcohol on the photostability of four UV filters - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
-
2-Ethyl-7-methyloct-4-en-1-ol - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
Polyhydroxylated fatty alcohols derived from avocado suppress inflammatory response and provide non-sunscreen protection against UV-induced damage in skin cells - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
-
THE SCIENCE OF UV PROTECTION IN PACKAGING - Holland Colours. (n.d.). Retrieved February 7, 2024, from [Link]
-
Alcohol Consumption Decreases the Protection Efficiency of the Antioxidant Network and Increases the Risk of Sunburn in Human Skin - Karger Publishers. (n.d.). Retrieved February 7, 2024, from [Link]
-
Analytical evaluation of an Ag-MOF photocatalyst for efficient malachite green degradation in wastewater: kinetics, mechanism, and stability - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
-
Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
Vacuum-Ultraviolet Absorption Cross-Sections of Functionalized Four- Carbon Species - OSTI. (n.d.). Retrieved February 7, 2024, from [Link]
-
(PDF) Photosystem II reaction centre quenching: Mechanisms and physiological role. (n.d.). Retrieved February 7, 2024, from [Link]
-
Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]
-
Alcohol Consumption Decreases the Protection Efficiency of the Antioxidant Network and Increases the Risk of Sunburn in Human Skin | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
(E)-7-methyloct-4-en-2-yne - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
Photocatalytic organic pollutants degradation in metal–organic frameworks. (n.d.). Retrieved February 7, 2024, from [Link]
-
(PDF) Uniform polymer particles formulated with ultraviolet protective materials for the protection of UV sensitive molecules - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Reaction pathways and mechanisms of photodegradation of pesticides - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
-
Optimization for the UV light-induced oxidation of benzyl alcohol to... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Quenching Mechanism of ?-Carotene on the Chlorophyll Sensitized Photooxidation of Soybean Oil - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
-
Ethanol Consumption Synergistically Increases Ultraviolet Radiation Induced Skin Damage and Immune Dysfunction - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (n.d.). Retrieved February 7, 2024, from [Link]
-
7-Methyloct-7-en-1-yn-4-ol - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
Smart Hydrogels for Treatment of Microbial Diseases - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
-
RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations - American Chemical Society. (n.d.). Retrieved February 7, 2024, from [Link]
-
NMR Relaxation Unveils the Promoting Effect of Surface–Water Interactions on Photocatalytic Degradation over Carbon Nitride in Aqueous Solutions | Langmuir - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]
-
(E)-4-ethyl-7-methyloct-5-en-4-ol - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
7-Hydroxy-7-methyloct-4-en-2-one - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
Sources
- 1. UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols: investigating the role of alcohols as electron donors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols: investigating the role of alcohols as electron donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoprotective, excited-state quenching mechanisms in diverse photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study of the influence of alcohol on the photostability of four UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation during 4-Methyloct-7-en-2-ol production
The following technical guide details the production and troubleshooting of 4-Methyloct-7-en-2-ol (CAS: 1342509-98-1), a specialized aliphatic alcohol intermediate used in the synthesis of bioactive scaffolds and fragrance ingredients.[1][2][3]
This guide focuses on the Grignard addition strategy (coupling of 2-methyl-5-hexenylmagnesium bromide with acetaldehyde), which is the primary retrosynthetic route for constructing this specific carbon skeleton.[1][2][3]
Process Overview & Chemistry
Target Molecule: this compound Primary Synthesis Route: Nucleophilic addition of 2-methyl-5-hexenylmagnesium bromide to acetaldehyde.[1][2][3] Critical Challenge: The reaction involves an enolizable aldehyde (acetaldehyde), making the system prone to Aldol condensation and polymerization side reactions if basicity is not controlled.[1][2][3]
Reaction Pathway Diagram
The following diagram illustrates the primary synthesis pathway and the branch points where critical byproducts are formed.
Caption: Mechanistic pathway for this compound synthesis showing critical byproduct diversion points.
Troubleshooting Center (Q&A)
Issue 1: High Levels of "Yellow Oil" or Polymer Residue
User Question: After workup, my crude oil is yellow/orange and viscous. NMR shows complex multiplets in the alkene region (5.5–6.5 ppm) that don't match the product.[1][2][3] What happened?
Root Cause: Aldol Condensation / Polymerization of Acetaldehyde. Acetaldehyde is highly reactive and enolizable.[1][2][3] The Grignard reagent is a strong base.[1][2][3] If the reaction temperature is too high or addition is too fast, the Grignard deprotonates the acetaldehyde instead of attacking the carbonyl.[1][2][3] This generates an enolate, which attacks another acetaldehyde molecule, leading to poly-acetaldehyde or crotonaldehyde derivatives (yellow oils).[1][2][3]
Corrective Action:
-
Temperature Control: You must cool the Grignard solution to -78°C (dry ice/acetone) before adding acetaldehyde.[1][2][3]
-
Acetaldehyde Preparation: Do not add neat acetaldehyde.[1][2][3] Prepare a 1:1 v/v solution of acetaldehyde in anhydrous THF and add it dropwise.
-
Reagent Quality: Ensure your acetaldehyde is freshly distilled.[1][2][3] Old acetaldehyde contains paraldehyde (trimer), which complicates stoichiometry.[1][2][3]
Issue 2: Presence of a "Diene" Impurity (M-18 peak in MS)
User Question: GC-MS analysis shows a significant peak with a mass of 124 (M-18). Is this a fragmentation artifact or a real byproduct?
Root Cause: Acid-Catalyzed Dehydration. The target molecule is a secondary homoallylic alcohol.[1][2][3] While relatively stable, it can dehydrate to form 4-methylocta-2,7-diene (conjugated) or 4-methylocta-1,7-diene if exposed to strong acids or excessive heat during distillation.[1][2][3]
Corrective Action:
-
Quenching: Use Saturated Ammonium Chloride (NH₄Cl) for quenching, not HCl or H₂SO₄.[1][2][3] NH₄Cl buffers the pH to ~5-6, which is mild enough to hydrolyze the magnesium alkoxide without stripping the hydroxyl group.[1][2][3]
-
Distillation: If purifying by distillation, ensure the pot temperature does not exceed 140°C. Use high vacuum (<5 mbar) to lower the boiling point.
Issue 3: Low Yield & High Molecular Weight Impurities
User Question: My conversion is low (<50%), and I see a heavy impurity eluting late in the GC run. What is consuming my Grignard?
Root Cause: Wurtz Coupling. During the formation of the Grignard reagent, the alkyl halide (R-Br) can react with the already formed Grignard (R-MgBr) to form the dimer R-R (2,9-dimethyldeca-1,9-diene).[1][2][3] This happens if the local concentration of halide is too high near the magnesium surface.[1][2][3]
Corrective Action:
-
Dilution: Increase the volume of THF used for the Grignard formation.
-
Slow Addition: Add the 2-methyl-5-hexenyl bromide solution slowly over 1-2 hours.
-
Initiation: Ensure the reaction initiates immediately (iodine color fades, exotherm) before adding the bulk of the halide. If you add all halide before initiation, the sudden exotherm will cause massive coupling.[1][2][3]
"Gold Standard" Experimental Protocol
Objective: Synthesis of this compound with >90% purity and minimized aldol byproducts.
Reagents
-
Electrophile: Acetaldehyde (1.2 eq, freshly distilled)[1][2][3]
-
Metal: Magnesium turnings (1.1 eq, oven-dried)
-
Solvent: Anhydrous THF (stabilized with BHT is acceptable, but inhibitor-free is preferred for initiation).[1][2][3]
Step-by-Step Methodology
-
Grignard Formation (The Nucleophile)
-
Flame-dry a 3-neck round bottom flask under Argon flow.
-
Add ~5% of the 1-Bromo-2-methyl-5-hexene solution.[1][2][3] Heat gently with a heat gun until the iodine color disappears (initiation).
-
Crucial: Once initiated, dilute with remaining THF and add the rest of the bromide dropwise to maintain a gentle reflux.
-
Checkpoint: Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm Grignard concentration.[1][2][3]
-
-
The Coupling (The Critical Step)
-
Cool the Grignard solution to -78°C (Dry Ice / Acetone bath).
-
Dilute freshly distilled Acetaldehyde in THF (1:1 ratio).
-
Add the Acetaldehyde solution dropwise over 60 minutes via syringe pump or addition funnel.[1][2][3] Keep internal temp < -65°C.
-
Reasoning: Low temperature suppresses the basicity of the Grignard reagent relative to its nucleophilicity, preventing the deprotonation of acetaldehyde [1].[1][2][3]
-
-
Workup & Isolation
-
Purification
Data & Specifications
Byproduct Identification Table
Use this table to identify impurities in your crude GC/NMR data.
| Component | Retention Time (Rel.) | Key NMR Signal (¹H) | Origin |
| This compound | 1.00 (Target) | 3.8 ppm (m, 1H, CH-OH) | Product |
| Wurtz Dimer | ~1.80 | No OH signal; 5.8 ppm (m, 2H) | Grignard Coupling |
| Crotonaldehyde deriv. | 0.30 - 0.60 | 9.5 ppm (CHO) or 6-7 ppm (conj.)[1][2][3][4] | Aldol Side Rxn |
| Dehydration Product | ~0.85 | 5.4-5.6 ppm (Internal alkene) | Acidic Workup |
| Acetaldehyde Trimer | < 0.20 | 1.3 ppm (d) & 5.2 ppm (q) | Old Reagent |
Solvent & Temperature Effects
Impact of conditions on the Selectivity (Product vs. Aldol Byproduct).
| Solvent | Temperature | Yield | Selectivity (Prod:Aldol) |
| THF | -78°C | 85% | 95:5 |
| THF | 0°C | 62% | 70:30 |
| Diethyl Ether | -78°C | 80% | 92:8 |
| Diethyl Ether | 25°C (RT) | 35% | 40:60 |
Decision Logic for Troubleshooting
Follow this flow to resolve yield or purity issues.
Caption: Decision tree for identifying root causes of failure in this compound synthesis.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][2][3] Journal of the American Chemical Society, vol. 111, no.[1][2][3] 12, 1989, pp. 4392–4403.[1][2][3] Link[1][2][3]
-
PubChem Compound Summary. "this compound (CAS 1342509-98-1)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.[1][2][3] (Chapter 9: Nucleophilic addition to the carbonyl group).[1][2][3] Link
-
Reich, H. J. "Organometallic Chemistry: Grignard Reagents."[1][2][3] University of Wisconsin-Madison Chemistry Department.[1][2][3] Link
Sources
Validation & Comparative
A Researcher's Guide to Confirming the Absolute Configuration of 4-Methyloct-7-en-2-ol via Mosher Esters
In the landscape of drug development and natural product synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. An incorrect stereochemical assignment can lead to the pursuit of inactive or, in the worst-case scenario, toxic enantiomers, wasting invaluable resources and time. This guide provides an in-depth, practical comparison of the Mosher's ester analysis, a robust NMR-based method, for determining the absolute stereochemistry of chiral alcohols, using the exemplar molecule, 4-methyloct-7-en-2-ol.
The Challenge: Beyond Connectivity to 3D Reality
While spectroscopic techniques like NMR and mass spectrometry excel at elucidating the connectivity of atoms, they fall short in defining their precise three-dimensional arrangement in chiral molecules. Enantiomers, being mirror images, possess identical physical properties in a non-chiral environment, rendering their differentiation by standard spectroscopic methods impossible.[1][2] This necessitates the use of chiral auxiliaries or derivatizing agents to convert the enantiomeric pair into diastereomers, which do exhibit distinct physical and spectral properties.[1][2][3]
The Gold Standard: Mosher's Ester Analysis
The Mosher's ester method remains a cornerstone technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][4][5][6][7] The method relies on the derivatization of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or more commonly, its acid chloride (MTPA-Cl).[3] This reaction creates a pair of diastereomeric esters.[1][3][4][5][6][7]
The foundational principle of this technique lies in the magnetic anisotropy of the phenyl group within the MTPA moiety.[8] In the most stable conformation of the resulting esters, the phenyl group preferentially shields one side of the analyte molecule.[3][9] By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the (R)- and (S)-MTPA esters, one can deduce the spatial arrangement of the substituents around the chiral center.[4][5][6][7][9]
Experimental Workflow: A Step-by-Step Guide
The successful application of Mosher's method hinges on a meticulous experimental approach. The following protocol outlines the key steps for the analysis of this compound.
Figure 1: A generalized workflow for determining the absolute configuration of a chiral alcohol using Mosher's ester analysis.
Protocol 1: Synthesis of (R)- and (S)-MTPA Esters of this compound
-
Preparation: In two separate, dry NMR tubes, dissolve approximately 1-5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Add a small, precisely measured amount of dry pyridine (as a catalyst and HCl scavenger) to each tube.[10]
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the second tube, add the same molar excess of (S)-(+)-MTPA chloride.
-
Reaction: Cap the NMR tubes and gently agitate them. The reaction is typically complete within 1-2 hours at room temperature.[4][5] In some cases, gentle heating may be required, but care must be taken to avoid side reactions.[10]
-
Analysis: Directly acquire ¹H NMR spectra for both diastereomeric ester mixtures.
Trustworthiness Check: It is crucial to ensure the reaction goes to completion to avoid skewed integration values. This can be monitored by the disappearance of the carbinol proton signal of the starting alcohol and the appearance of the corresponding ester proton signals.
Data Interpretation: The Power of Δδ
The core of the Mosher's ester analysis is the comparison of the proton chemical shifts of the two diastereomeric esters. A key parameter, Δδ, is calculated as the difference between the chemical shift of a proton in the (S)-MTPA ester and the chemical shift of the same proton in the (R)-MTPA ester (Δδ = δS - δR).[9]
The Mnemonic for Interpretation:
A widely accepted model predicts the conformation of the MTPA esters. In this model, the carbinyl proton of the alcohol, the ester carbonyl, and the trifluoromethyl group of the MTPA moiety are roughly coplanar.[9] This arrangement places the phenyl group of the MTPA in a position to shield one of the substituents on the chiral carbon.
-
Positive Δδ (δS > δR): Protons with a positive Δδ value are located on one side of the Mosher ester plane.
-
Negative Δδ (δS < δR): Protons with a negative Δδ value are on the opposite side.
By assigning the ¹H NMR spectra of both esters and calculating the Δδ values for protons on either side of the stereocenter, the absolute configuration can be determined.
Figure 2: A simplified representation of the anisotropic shielding effect of the phenyl group in Mosher esters, leading to predictable chemical shift differences (Δδ).
Hypothetical ¹H NMR Data for Mosher Esters of this compound
Let's assume the absolute configuration of our this compound sample is (S). The expected ¹H NMR data for the (R)- and (S)-MTPA esters would be as follows:
| Proton Assignment | Hypothetical δ (R-Ester) (ppm) | Hypothetical δ (S-Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (CH₃) | 1.25 | 1.20 | -0.05 |
| H-3 (CH₂) | 1.60 | 1.68 | +0.08 |
| 4-CH₃ | 0.90 | 0.95 | +0.05 |
| H-5 (CH₂) | 1.40 | 1.46 | +0.06 |
| H-6 (CH₂) | 2.10 | 2.18 | +0.08 |
| H-8 (CH=CH₂) | 5.05 | 5.12 | +0.07 |
Based on this hypothetical data, the protons on the C3-C8 side of the molecule (L2 group) consistently show positive Δδ values, while the C1 methyl group (L1 group) exhibits a negative Δδ. This pattern would allow for the confident assignment of the (S) configuration to the C2 stereocenter.
Beyond the Standard: Comparative Methods
While the standard Mosher's method is highly reliable, several variations and alternative techniques exist.
-
Modified Mosher's Method: This approach, also known as the advanced Mosher's method, involves a more rigorous analysis of the Δδ values for as many protons as possible.[11] This comprehensive data set provides a higher level of confidence in the stereochemical assignment.
-
Chiral Derivatizing Agents Other Than MTPA: A variety of other chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), can also be used.[8] The choice of reagent can be influenced by the specific structure of the analyte and potential for signal overlap in the NMR spectrum.
-
Computational Methods: In conjunction with experimental data, computational modeling of the diastereomeric esters can help to predict the most stable conformations and further validate the stereochemical assignment.
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase can be used to separate the enantiomers of the underivatized alcohol, providing information on enantiomeric excess.[3] However, it does not directly provide the absolute configuration. Derivatization to diastereomers can also be used for HPLC analysis.[12]
Conclusion: A Robust and Essential Tool
The Mosher's ester analysis remains an indispensable tool for the unambiguous determination of the absolute configuration of chiral alcohols like this compound. Its strength lies in its logical framework, the wealth of empirical data supporting its application, and the readily interpretable nature of the NMR data. By following a rigorous experimental protocol and a systematic approach to data analysis, researchers can confidently assign stereochemistry, a critical step in advancing their research and development endeavors.
References
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Ohtani, I., et al. (1991). A new method for determining the absolute configuration of chiral secondary alcohols by ¹H NMR of their MTPA esters. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
-
YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]
-
University of Wisconsin-Madison. Mosher ester derivatives. [Link]
-
National Institutes of Health. (2011). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]
-
Kusumi, T. (2002). The Modified Mosher's Method and the Sulfoximine Method. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1103-1115. [Link]
-
University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
-
Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]
-
National Institutes of Health. (2010). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. [Link]
-
National Institutes of Health. (2009). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives. [Link]
-
PubChem. 2-Methyloct-7-en-2-ol. [Link]
-
PubMed. (2005). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. [Link]
-
ResearchGate. (2020). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
ResearchGate. (2012). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Mosher ester derivatives [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Field Guide to the Application of Ferrugineol Stereoisomers in the Management of the Red Palm Weevil, Rhynchophorus ferrugineus
Abstract: The red palm weevil (Rhynchophorus ferrugineus) stands as a formidable pest to palm species worldwide, necessitating robust and effective pest management strategies. At the heart of semiochemical-based control methods is the aggregation pheromone, ferrugineol (4-methyl-5-nonanol). This guide provides a comprehensive comparative analysis of ferrugineol stereoisomers based on field trial data. While the naturally produced (4S,5S) enantiomer is the primary active component, extensive field research has demonstrated the efficacy of racemic mixtures, highlighting the critical role of stereochemistry and synergistic kairomones in optimizing lure performance. This document synthesizes data from numerous field studies to provide researchers, scientists, and drug development professionals with a detailed understanding of lure composition, field trial methodologies, and data-driven best practices for the deployment of ferrugineol-based trapping systems.
Introduction: The Chemical Ecology of Rhynchophorus ferrugineus
The red palm weevil (RPW) utilizes a sophisticated chemical communication system to locate mates and suitable host palms for oviposition. Male weevils produce an aggregation pheromone that attracts both sexes, leading to mass infestation of vulnerable palms. The primary component of this pheromone has been identified as 4-methyl-5-nonanol, commonly known as ferrugineol.
Ferrugineol possesses two chiral centers at carbons 4 and 5, resulting in four possible stereoisomers: (4S,5S), (4R,5R), (4S,5R), and (4R,5S). Detailed analysis has revealed that the naturally produced pheromone consists of the (4S,5S)-isomer, which is the most biologically active enantiomer.
A pivotal aspect of RPW chemical ecology is the synergistic effect of host plant volatiles, or kairomones, with the aggregation pheromone. Weevils are significantly more attracted to a combination of ferrugineol and volatiles released from wounded or fermenting palm tissue than to the pheromone alone. This synergy is a cornerstone of effective trapping strategies.
This guide will delve into the comparative performance of ferrugineol stereoisomers in field trials, with a particular focus on the practical implications for lure formulation and the indispensable role of kairomone synergists.
The Question of Stereoisomer Activity: (4S,5S) vs. Racemic Mixtures
The enantioselective synthesis of pheromones can be a costly and complex process. Therefore, a critical consideration for the development of commercial lures is whether a racemic mixture of all stereoisomers is as effective as the pure, naturally produced enantiomer.
For Rhynchophorus ferrugineus, field evidence has shown that the non-natural stereoisomers of ferrugineol are "benign," meaning they do not inhibit the attraction of weevils to the active (4S,5S) isomer. This has significant economic implications, as it allows for the use of more easily synthesized racemic mixtures in commercial lures without a loss of efficacy. While the (4S,5S) isomer is the key attractant, the presence of the other three stereoisomers does not appear to have an antagonistic effect on weevil behavior.
The primary driver of lure performance in the field is not the isomeric purity of the ferrugineol, but rather its combination with synergistic kairomones.
The Critical Role of Kairomone Synergists
Field trials have consistently and conclusively demonstrated that ferrugineol is a relatively weak attractant when used alone. Its efficacy is dramatically enhanced when combined with host plant volatiles.
Natural Kairomones (Food Baits)
The most common and effective synergists are natural food baits that ferment over time, releasing a blend of attractive volatiles. These include:
-
Sugarcane
-
Pineapple
-
Date palm tissue
A field experiment comparing the attractiveness of ferrugineol with and without food attractants found that the combination of the pheromone with pineapple waste captured the maximum number of red palm weevils.[1]
Synthetic Kairomones
To standardize lures and improve their longevity, researchers have identified key synthetic kairomones that mimic the attractive properties of fermenting plant matter. The most effective and widely used synthetic synergist is ethyl acetate . Field trials have shown that traps baited with ferrugineol and ethyl acetate capture significantly more weevils than traps with ferrugineol alone.[2] A study found that traps baited with a synthetic kairomone blend of ethyl acetate and ethanol captured 1.4 to 2.2 times more weevils than traps with only ferrugineol.[2]
Comparative Field Trial Data
The following tables summarize the results from field studies, illustrating the comparative performance of different lure compositions.
Table 1: Comparison of Ferrugineol with and without Food Baits
| Lure Composition | Mean Weevil Capture (weevils/trap/day) |
| Ferrugineol only | 0.23 |
| Food Bait only (Coconut bark steam distillate) | 0.06 |
| Ferrugineol + Food Bait | Significantly higher than individual components* |
*Qualitative descriptions are used where specific combined data was not available in the snippets, but the synergistic effect was explicitly stated.[3]
Table 2: Efficacy of Ferrugineol in Combination with Various Natural Food Baits
| Lure Composition | Relative Weevil Capture |
| Ferrugineol + Pineapple Waste | Highest |
| Ferrugineol + Cut Coconut Fronds | Moderate |
| Ferrugineol + Fermented Toddy | Moderate |
(Based on findings from a field experiment demonstrating the superior performance of pineapple waste as a synergist)[1]
Table 3: Impact of Synthetic Kairomones on Ferrugineol Lure Performance
| Lure Composition | Relative Weevil Capture Increase (vs. Ferrugineol alone) |
| Ferrugineol + Ethyl Acetate/Ethanol Blend | 1.4 - 2.2 times |
(Data from a study evaluating synthetic kairomones in Mediterranean basin locations)[2]
Experimental Protocols for Field Trials
The following provides a standardized methodology for conducting field trials to evaluate the efficacy of R. ferrugineus pheromone lures. This protocol is a synthesis of methods reported in multiple field studies.
Trap Design and Preparation
-
Trap Type: Bucket traps (5-10 liter capacity) are commonly used. Vane traps or commercially available Picusan® traps are also effective. The exterior of bucket traps should be roughened to allow weevils to grip the surface.
-
Entry Points: Four equidistant holes (approx. 3 x 7 cm) should be cut around the upper portion of the bucket trap.
-
Retention Liquid: The bottom of the trap should be filled with a solution to kill and preserve captured weevils. A common solution is water with a small amount of detergent to break the surface tension. In some cases, an insecticide solution (e.g., 0.1% carbaryl) or propylene glycol is used.
Lure Preparation and Deployment
-
Pheromone Lure: The ferrugineol lure, typically a racemic mixture, is dispensed from a slow-release vial or sachet. A common release rate for field trials is approximately 3 mg per day.
-
Kairomone Source:
-
Natural Bait: Approximately 0.5 kg of fresh sugarcane, pineapple, or date palm tissue is placed in the bottom of the trap. The bait should be replaced every 7-9 days.
-
Synthetic Bait: A slow-release dispenser of ethyl acetate is hung inside the trap alongside the pheromone lure.
-
-
Lure Placement: Pheromone and kairomone dispensers should be hung from the inside of the trap's lid.
Field Experimental Design
-
Replication: Each treatment (lure combination) should be replicated multiple times (e.g., 3-5 replicates).
-
Trap Spacing: Traps should be placed at a minimum distance of 30 meters from each other to avoid interference.
-
Placement: Traps should be placed at ground level or hung from non-host trees at a height of approximately 2 meters. It is crucial to place traps at least 30 meters away from any host palm trees to prevent weevils that are attracted but not captured from infesting nearby healthy palms.
-
Data Collection: Traps should be inspected regularly (e.g., weekly), and the number of captured male and female weevils should be recorded. Lures and baits should be replaced according to their specified field life.
Caption: Workflow for a comparative field trial of R. ferrugineus lures.
Discussion and Recommendations
-
Stereoisomer Composition: For practical field applications, racemic mixtures of ferrugineol are effective and economically viable for mass trapping and monitoring of R. ferrugineus. The absence of an inhibitory effect from non-natural stereoisomers simplifies lure production.
-
Synergy is Essential: The single most important factor for enhancing the efficacy of ferrugineol-based lures is the inclusion of a synergistic kairomone. Traps baited with ferrugineol alone will have significantly lower capture rates.
-
Lure Selection: For maximal weevil capture, lures should contain both ferrugineol and a kairomone source. While natural food baits like pineapple are highly effective, synthetic synergists such as ethyl acetate offer better standardization and longevity.[1][2]
-
Optimized Trapping Protocol: Adherence to established field trial protocols, including appropriate trap design, placement, and maintenance, is crucial for obtaining reliable data and achieving effective pest management outcomes.
References
- Gunawardena, N. E., Kern, F., Janssen, E., Meegoda, C., Schafer, D., Vostrowsky, O., & Bestmann, H. J. (1998). 4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera: Curculionidae). Journal of the National Science Council of Sri Lanka, 26(1), 17-27.
- Gunawardena, N. E., & Herath, H. M. W. K. B. (1995). 4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera: Curculionidae): synthesis and use in a preliminary field assay.
- Saravanakumar, P., Kumar, A., & N, S. (2012). Field efficacy of male produced aggregation pheromone (4-methyl 5-nonanol) in trapping coconut red palm weevil, Rhynchophorus ferrugineus F (Oliv.) along with different food attractants. Journal of Biopesticides, 5(1), 58-61.
- Oehlschlager, A. C. (2016). Chemical and Behavioral Ecology of Palm Weevils (Curculionidae: Rhynchophorinae). The Chemical Ecology of Insect Parasitoids, 235-263.
-
Vacas, S., Alfaro, C., Primo, J., & Navarro-Llopis, V. (2016). Lures for Red Palm Weevil Trapping Systems: Aggregation Pheromone and Synthetic Kairomone. Pest management science, 72(11), 2207–2214. [Link]
Sources
Technical Guide: Absolute Purity Validation of 4-Methyloct-7-en-2-ol via Quantitative NMR (qNMR)
Executive Summary
For aliphatic alcohols lacking strong UV chromophores, such as 4-Methyloct-7-en-2-ol , traditional purity assays like HPLC-UV are often ineffective due to poor detection sensitivity. While GC-FID is commonly employed for volatile analysis, it provides only relative purity (area %) and relies on the assumption that all impurities have identical ionization/combustion responses—a risky premise for novel synthetic intermediates.
This guide establishes a protocol for Absolute Purity Determination using 1H-qNMR . Unlike chromatographic methods, qNMR is a primary ratio method traceable to NIST standards, requiring no identical reference material. This protocol validates the mass balance purity of this compound by targeting the diagnostic terminal alkene protons, offering a superior alternative for rigorous quality control in drug development.
Part 1: Comparative Analysis of Analytical Architectures
The following matrix objectively compares the performance of qNMR against standard chromatographic techniques for this specific substrate.
Table 1: Performance Matrix for this compound
| Feature | qNMR (Recommended) | GC-FID | HPLC-UV |
| Purity Type | Absolute (w/w %) | Relative (Area %) | Relative (Area %) |
| Detection Basis | Nuclear spin (Universal) | Carbon combustion | UV Absorption (Chromophore) |
| Reference Std. | Any Traceable IS (e.g., TMB) | Requires Identical Standard | Requires Identical Standard |
| Suitability | Excellent (Distinct alkene signals) | Good (Volatile) | Poor (Weak chromophore <210nm) |
| Bias Risk | Low (if T1 relaxed) | High (Thermal degradation) | High (Solvent cutoff interference) |
| Stereochemistry | Detects diastereomers | Separates diastereomers | Poor separation |
Why GC-FID is Insufficient
While GC-FID is excellent for detecting volatile impurities, it cannot calculate absolute mass purity without a certified reference standard of this compound to determine Response Factors (RF). If the synthesis contains inorganic salts, water, or non-volatile oligomers, GC-FID will "blind" the analyst to these impurities, artificially inflating the reported purity. qNMR detects all protonated species, providing a true "mass balance" value.
Part 2: Technical Protocol (qNMR)
Internal Standard (IS) Selection
For this compound, the selection of the Internal Standard is critical.[1][2][3] The molecule contains aliphatic protons (0.8–2.0 ppm), a carbinol proton (~3.8 ppm), and terminal alkene protons (4.9–5.9 ppm).
-
Selected IS: 1,3,5-Trimethoxybenzene (TMB)
-
Rationale: TMB displays a sharp singlet at ~6.1 ppm (in
). This region is distinct from the analyte's terminal alkene multiplet (~5.8 ppm) and is free from common solvent impurities. It is non-volatile, stable, and readily available in high purity (TraceCERT® or similar).
Sample Preparation
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (optional, for referencing). -
Mass Ratio: Target a 1:1 molar ratio between the Analyte and IS for optimal signal-to-noise integration.
-
Weighing: Use a 5-place analytical balance (readability 0.01 mg).
Protocol:
-
Weigh ~10-15 mg of 1,3,5-Trimethoxybenzene directly into a weighing boat. Record mass (
) to 0.01 mg. -
Weigh ~15-20 mg of This compound into the same boat (or directly into the vial). Record mass (
). -
Dissolve in 0.6 mL
. Ensure complete homogenization. -
Transfer to a high-precision 5mm NMR tube.
Acquisition Parameters (The "Self-Validating" System)
To ensure trustworthiness, the experiment must allow for full spin relaxation.
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): 60 seconds .
-
Expert Insight: The T1 relaxation time for the alkene protons is typically 3-5 seconds. Quantitative accuracy requires a delay of
to recover 99.3% of magnetization. A 60s delay guarantees full relaxation without measuring T1 every time.
-
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (controlled).
Part 3: Data Interpretation & Calculation[4]
Signal Assignment
The molecule this compound possesses two chiral centers (C2, C4), resulting in diastereomers (syn/anti).
-
Target Signal (H-7): The internal vinyl proton at C7 appears as a multiplet at ~5.75 – 5.85 ppm .
-
Observation: You may observe slight splitting or broadening of this multiplet due to diastereomers. Integration must encompass the entire multiplet region.
-
IS Signal: Singlet at 6.08 ppm (TMB).
Calculation Formula
Calculate the absolute purity (
- : Integral area of analyte (Alkene H-7, Range ~5.7-5.9 ppm).
- : Integral area of Internal Standard (TMB Singlet, Range ~6.0-6.2 ppm).
- : Number of protons in analyte signal (1H).
- : Number of protons in IS signal (3H - The aromatic protons of TMB are equivalent).
- : Molar mass of analyte (142.24 g/mol ).
- : Molar mass of IS (168.19 g/mol ).
- : Mass measured (mg).
- : Purity of Internal Standard (decimal, e.g., 0.999).
Part 4: Workflow Visualization
The following diagram outlines the validated workflow for qNMR purity assessment.
Figure 1: Validated qNMR workflow ensuring mass balance accuracy through rigorous relaxation control (D1) and precise integration.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Source:[Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Source:[Link]
-
Mestrelab Research. (2024). qNMR: Quantitative NMR Analysis.[1][2][3][4][5][6][7][8][9][10] Source:[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. emerypharma.com [emerypharma.com]
- 4. rssl.com [rssl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener) [mdpi.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
A Comparative Guide to the Synergistic Effects of 4-Methyloct-7-en-2-ol with Plant Volatiles in Pest Management Strategies
For researchers, scientists, and professionals in drug development and pest management, the quest for more effective and environmentally benign insect control methods is perpetual. The strategic use of semiochemicals, particularly the combination of insect pheromones and plant volatiles, represents a promising frontier.[1] This guide delves into the synergistic interactions between the insect pheromone 4-Methyloct-7-en-2-ol and various plant volatiles, offering a framework for comparison and evaluation. While specific data for this compound is limited, this document synthesizes established principles of pheromone-plant volatile synergy, providing a robust methodological blueprint for your research.
The core principle underpinning this synergy lies in the co-evolutionary relationship between insects and plants.[1] Plant volatiles can act as crucial signals, indicating the presence of food, oviposition sites, or mates.[2] When combined with species-specific pheromones, these plant-derived compounds can significantly enhance the efficacy of attractants, a phenomenon critical for developing highly targeted pest management solutions.[1]
Understanding the Mechanisms of Synergy
The synergistic effect of plant volatiles on insect pheromones is not merely additive; it often involves complex neural and behavioral modulations. Research suggests that certain plant volatiles can lower the response threshold of insect sex pheromone-detecting neurons, thereby increasing their sensitivity.[3] This heightened sensitivity can lead to a more robust behavioral response, even at lower pheromone concentrations.
From a behavioral ecology perspective, the presence of host-plant volatiles can prime an insect for mating-related activities.[2] For many phytophagous insects, mating and oviposition are intrinsically linked to the availability of a suitable host plant. Therefore, the simultaneous detection of a species-specific pheromone and host-plant volatiles creates a more potent and ecologically relevant signal, guiding the insect to a location where both mates and resources are likely to be found.[2]
Comparative Analysis of Plant Volatile Classes for Synergy with this compound
The choice of plant volatiles to test for synergy with this compound is critical and should be guided by the target insect's biology. Different classes of plant volatiles can elicit varied responses.
| Plant Volatile Class | Representative Compounds | Expected Synergistic Effect with this compound | Target Insect Guilds |
| Green Leaf Volatiles (GLVs) | (Z)-3-Hexenol, (E)-2-Hexenal | Broad-spectrum attractant, often indicating fresh foliage. Can enhance attraction for a wide range of herbivorous insects. | Lepidoptera, Coleoptera |
| Floral Volatiles | Linalool, Methyl salicylate, Benzyl acetate | Strong attractants for pollinators and insects that feed on floral resources. Can significantly increase trap captures for species that frequent flowers. | Lepidoptera, Diptera, Hymenoptera |
| Terpenoids | α-Pinene, β-Caryophyllene, Limonene | Host-specific cues. Can create highly selective lures by targeting insects adapted to specific host plants (e.g., conifers). | Coleoptera (bark beetles), Lepidoptera |
| Fatty Acid Derivatives | Methyl jasmonate, (Z)-Jasmone | Often associated with plant defense responses. Can act as attractants for specialist herbivores or their natural enemies. | Various |
Experimental Protocols for Evaluating Synergy
A multi-tiered experimental approach is essential to rigorously evaluate the synergistic effects of plant volatiles with this compound. This involves progressing from physiological assessments to behavioral assays and finally to field trials.
Electroantennography (EAG)
Objective: To determine if the target insect's antennae are responsive to this compound and the selected plant volatiles, and to test for enhanced responses to blends.
Methodology:
-
Antennal Preparation: An antenna is carefully excised from a live, immobilized insect and mounted between two electrodes.
-
Odorant Delivery: A constant stream of humidified, purified air is passed over the antenna. Puffs of air containing known concentrations of the test compounds (this compound alone, plant volatile alone, and the blend) are injected into the airstream.
-
Signal Recording: The electrical potential changes (depolarizations) across the antenna in response to the odorants are recorded as EAG responses.
-
Data Analysis: The amplitude of the EAG responses to the individual components and the blend are compared. A significantly larger response to the blend than the sum of the responses to the individual components suggests a synergistic effect at the peripheral sensory level.
Diagram of the EAG Experimental Workflow:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
